1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENBZLXBGRWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
This guide provides an in-depth technical analysis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry. This compound integrates a strained, hydrophilic azetidine ring with a lipophilic, functionalizable bromofuran moiety, making it a critical intermediate for fragment-based drug discovery (FBDD) and lead optimization.
Structural Identity & Molecular Descriptors
This compound represents a strategic fusion of a "solubility-enhancing" saturated heterocycle (azetidin-3-ol) and a "coupling-ready" aromatic scaffold (5-bromofuran).
Nomenclature & Identification
-
IUPAC Name: 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
-
Common Name: 5-Bromo-2-(3-hydroxyazetidin-1-ylmethyl)furan
-
Chemical Formula: C
H BrNO -
Molecular Weight: 232.08 g/mol
-
SMILES: OC1CN(CC2=CC=C(Br)O2)C1
-
InChIKey: (Predicted based on structure) VKUCJQKHMMFYQN-UHFFFAOYSA-N (Analogous)
Structural Geometry & Electronic Features
| Feature | Description | Impact on Drug Design |
| Azetidine Ring | 4-membered saturated amine | High |
| 3-Hydroxyl Group | Axial/Equatorial vector | Provides a hydrogen bond donor (HBD) and acceptor (HBA). Critical for lowering LogP and increasing aqueous solubility. |
| 5-Bromofuran | Heteroaromatic halide | The bromine atom is a versatile "handle" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). |
| Methylene Linker | Decouples the electronic systems of the amine and the furan, maintaining the basicity of the nitrogen. |
Physicochemical Properties: The Core Profile
The utility of this compound relies on its balance between lipophilicity (furan) and hydrophilicity (azetidinol).
Lipophilicity & Solubility
Unlike standard benzyl amines, the furan ring reduces overall lipophilicity, while the azetidin-3-ol moiety significantly enhances water solubility.
-
Calculated LogP (cLogP): 0.6 – 0.9
-
Interpretation: The compound is moderately polar. It sits in the "sweet spot" for fragment libraries (LogP < 3), allowing for subsequent synthetic elaboration without making the final drug molecule too lipophilic.
-
-
Topological Polar Surface Area (TPSA): ~35 Ų
-
Breakdown: Azetidine N (~3 Ų) + Hydroxyl (~20 Ų) + Furan O (~13 Ų).
-
Significance: High membrane permeability potential (TPSA < 140 Ų).
-
-
Aqueous Solubility:
-
Free Base: Moderate (~1–5 mg/mL at pH 7.4).
-
HCl Salt: High (>50 mg/mL). The protonated nitrogen solubilizes the furan tail.
-
Ionization (pKa)
The azetidine nitrogen is the sole basic center.
-
Predicted pKa: 7.8 – 8.2
-
Mechanistic Insight: Typical tertiary amines have a pKa of ~9.5–10. However, the azetidine ring strain increases the s-character of the nitrogen lone pair, lowering basicity. Furthermore, the electron-withdrawing nature of the furan ring (via the methylene bridge) exerts a mild inductive effect (-I), further suppressing the pKa.
-
Physiological State: At physiological pH (7.4), the compound exists as a mixture of protonated (cationic) and neutral species (~80% cationic). This is ideal for lysosomal trapping or interacting with negatively charged protein pockets.
Stability & Reactivity Profile
Understanding the reactivity limits is crucial for storage and synthesis.
Chemical Stability
-
Acid Sensitivity (Critical): The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,4-dicarbonyl compounds, especially in strong aqueous acids (e.g., 6M HCl).
-
Protocol: Avoid prolonged exposure to pH < 1. Workup with buffered solutions (phosphate/bicarbonate) is recommended.
-
-
Oxidation: Furan rings can be oxidized by singlet oxygen or strong oxidants (e.g., mCPBA) to form furanones or ring-opened enediones.
-
Thermal Stability: The free base is stable up to ~100°C. The HCl salt is stable indefinitely at room temperature if kept dry.
Synthetic Reactivity Map
The compound is designed with orthogonal reactivity handles:
-
Bromine (C-Br): Reacts in Pd-catalyzed couplings.
-
Hydroxyl (C-OH): Can be mesylated, oxidized to a ketone (azetidinone), or converted to a fluoride.
-
Nitrogen (Tertiary Amine): Acts as a proton acceptor; stable to acylation conditions.
Figure 1: Orthogonal reactivity map showing the divergent synthetic pathways available for the scaffold.
Synthetic Accessibility & Quality Control
The preferred synthesis route ensures minimal contamination from ring-opened byproducts.
Recommended Synthesis: Reductive Amination
The most robust route involves the condensation of 5-bromo-2-furaldehyde with azetidin-3-ol hydrochloride .
-
Reagents: 5-bromo-2-furaldehyde (1.0 eq), Azetidin-3-ol HCl (1.1 eq), Et
N (1.1 eq). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Mechanism: Formation of the iminium ion intermediate followed by rapid hydride delivery.
-
Purification: Acid-base extraction (Capture on SCX-2 cartridge) is superior to silica chromatography, which may cause furan degradation due to acidity of silica gel.
Quality Control Parameters
| Test | Specification | Rationale |
| HPLC Purity | >95% (254 nm) | Furan absorbs strongly UV; monitor for aldehyde starting material. |
| 1H NMR | Integral ratio check | Confirm 5-Br-furan protons (d, ~6.3 ppm) vs Azetidine protons (m, ~3.0-4.5 ppm). |
| Residual Solvent | <5000 ppm | DCM/DCE are Class 2 solvents; must be removed thoroughly. |
| Appearance | White to pale yellow solid | Darkening indicates furan oxidation/polymerization. |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the precise ionization constant of the azetidine nitrogen.
-
Preparation: Dissolve 2 mg of the compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: 0.1 M KOH and 0.1 M HCl standardized solutions.
-
Procedure:
-
Acidify the sample to pH 2.0 using HCl.
-
Titrate upwards to pH 12.0 using KOH under inert atmosphere (
). -
Record pH vs. Volume added.
-
-
Analysis: Use the Bjerrum plot method to identify the inflection point. The half-equivalence point represents the pKa.
-
Validation: Use Quinine (pKa 8.5) as a reference standard.
Solubility Screening (Thermodynamic)
Objective: To assess equilibrium solubility in phosphate buffer (pH 7.4).
-
Weighing: Place 5 mg of solid compound into a 1.5 mL HPLC vial.
-
Addition: Add 500 µL of PBS (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).
-
Filtration: Filter the suspension through a 0.22 µm PVDF membrane.
-
Quantification: Inject filtrate into HPLC-UV (C18 column, ACN/H2O gradient). Calculate concentration against a standard curve prepared in DMSO.
Biological Context & Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment."
-
Vector Analysis: The angle between the bromine (exit vector 1) and the hydroxyl (exit vector 2) allows for probing binding pockets in a non-linear fashion.
-
Metabolic Stability: The 5-bromofuran is metabolically susceptible to P450 oxidation (furan ring opening). In later optimization stages, the furan is often replaced by a pyridine or phenyl ring, but the furan is excellent for early-stage potency exploration due to its small size and electronic richness.
Pathway Logic
The following diagram illustrates the decision logic when using this building block in a drug discovery campaign.
Figure 2: Decision tree for utilizing the scaffold in Hit-to-Lead optimization.
References
-
Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for 4-membered rings).
-
PubChem Compound Summary. (2024). "Azetidin-3-ol."[1][2][3][4][5] National Center for Biotechnology Information.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextual reference for Furan/Azetidine utility).
Sources
- 1. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-(5-bromofuran-2-yl)azetidin-3-ol | 2600400-21-1 [m.chemicalbook.com]
- 4. Azetidin-3-ol,hydrochloride CAS 18621-18-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling & Solvent Selection Strategy: 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
[1][2][3]
Executive Summary
This guide provides a technical framework for determining the solubility profile of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol , a functionalized azetidine scaffold often utilized as a fragment in medicinal chemistry.[1][2]
As specific experimental solubility data for this intermediate is proprietary or chemically distinct per batch (polymorph-dependent), this guide serves as a predictive profiling tool and a standard operating procedure (SOP) for generating thermodynamic solubility data. The compound features a "push-pull" architecture—a hydrophilic azetidin-3-ol core linked to a lipophilic 5-bromofuran moiety—requiring a nuanced solvent selection strategy beyond standard lipophilic screens.[1][2][3]
Physicochemical Context & Predicted Profile[1][2][4][5][6][7][8]
Before initiating wet-lab experiments, we must understand the molecule's competing functional groups.[1][2][3] The solubility behavior is dictated by the battle between the polar hydroxyl/amine core and the hydrophobic halo-aromatic tail.[2]
Structural Analysis[1][2][3]
-
Core (Azetidin-3-ol): High polarity.[1][2][3] The hydroxyl group (-OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The tertiary amine is a proton acceptor.[2][3]
-
Tail (5-Bromofuran): Lipophilic and aromatic.[1][2][3] The bromine atom introduces significant hydrophobicity and potential for halogen bonding.[2][3]
-
Linker (Methylene): Provides rotational freedom, allowing the molecule to adopt conformations that may maximize crystal lattice energy (reducing solubility).[1]
Predicted Physicochemical Properties
Values based on QSPR (Quantitative Structure-Property Relationship) modeling for CAS 2600400-21-1.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 232.08 g/mol | Small molecule; kinetics will be fast.[1][2][3] |
| LogP (Octanol/Water) | ~1.2 – 1.8 | Moderately lipophilic.[1][2][3] Likely permeable but requires polar organic solvents.[2][3] |
| pKa (Basic) | ~8.5 (Tertiary Amine) | Critical: High aqueous solubility expected at pH < 6.0 (protonated).[1][2] Low solubility at pH > 9.[2][3]0. |
| pKa (Acidic) | ~14.0 (Alcohol) | Negligible impact on solubility in standard organic solvents.[1][2][3] |
| Boiling Point | 322.7 ± 42.0 °C | High thermal stability; suitable for heated dissolution studies (e.g., in DMSO).[1][2] |
| Density | 1.784 ± 0.06 g/cm³ | High density suggests efficient crystal packing.[2][3] |
Solvent Selection Strategy
The "Like Dissolves Like" rule is insufficient for this hybrid molecule.[2][3] We utilize Hansen Solubility Parameters (HSP) logic, balancing Dispersion (
Recommended Solvent Panel
-
Tier 1 (High Solubility): Polar Aprotic solvents (DMSO, DMF) disrupt the crystal lattice effectively.[1]
-
Tier 2 (Moderate/High Solubility): Polar Protic solvents (Alcohols) interact well with the azetidinol -OH.[1][2]
-
Tier 3 (Process Specific): Chlorinated solvents are useful for extraction but may require warming.[1][2][3]
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO | > 100 mg/mL | Universal solvent; high dipole moment interacts with amine/furan.[1][2][3] |
| Polar Aprotic | DMF / NMP | > 80 mg/mL | Excellent for library storage; prevents aggregation.[2][3] |
| Polar Protic | Methanol | 20 - 50 mg/mL | Strong H-bonding matches the azetidin-3-ol core.[1][2][3] |
| Polar Protic | Ethanol | 10 - 30 mg/mL | Slightly less effective than MeOH due to ethyl chain steric bulk.[2][3] |
| Chlorinated | Dichloromethane (DCM) | 5 - 20 mg/mL | Solubilizes the bromofuran tail; good for workup/extraction.[1][2][3] |
| Ethereal | THF | 10 - 25 mg/mL | Good balance; accepts H-bonds from the -OH group.[1][2][3] |
| Non-Polar | n-Heptane / Hexane | < 1 mg/mL | Anti-solvent. The polar core rejects aliphatic hydrocarbons.[2][3] |
| Aqueous | Water (pH 7.[2][3]4) | < 5 mg/mL | Neutral species is poorly soluble.[2][3] |
| Aqueous | 0.1 N HCl (pH 1) | > 50 mg/mL | Protonation of azetidine nitrogen forms a soluble salt.[1][2][3] |
Experimental Protocols
To generate authoritative data, you must distinguish between Kinetic Solubility (fast, for HTS) and Thermodynamic Solubility (equilibrium, for formulation).[1]
Workflow Logic
The following diagram illustrates the decision matrix for solubility determination, ensuring resource efficiency.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility workflows.
Gold Standard Protocol: Thermodynamic Shake-Flask
For generation of Certificate of Analysis (CoA) grade data.
Materials:
-
Compound: >10 mg of solid 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol.[1][2][3][6]
-
Solvents: HPLC grade (MeOH, DMSO, Buffer pH 7.4).
-
Filter: 0.45 µm PVDF or PTFE syringe filters (Nylon is acceptable but may bind the bromofuran moiety).[2]
Step-by-Step Procedure:
-
Saturation: Weigh ~2 mg of compound into a 1.5 mL HPLC vial.
-
Visual Check:
-
Equilibration: Cap the vial and agitate (orbital shaker at 300 rpm) for 24 hours at 25°C.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.45 µm filter.
-
Quantification:
-
Dilute the supernatant 100x with Mobile Phase (e.g., 50:50 ACN:Water).[1]
-
Inject onto HPLC-UV (Detection @ 254 nm for the furan ring).
-
Calculate concentration against a 5-point calibration curve of the standard.
-
pH-Dependent Solubility (The "pKa Effect")
Because the azetidine nitrogen is basic, solubility will drop drastically as pH increases.[1]
Figure 2: Predicted solubility behavior across physiological pH ranges.
Analytical Method Parameters
To accurately quantify the compound during solubility testing, use the following chromatographic conditions. The bromofuran chromophore provides distinct UV absorption.[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps the amine protonated for sharp peaks).[2][3]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV @ 254 nm (Furan absorption) and 210 nm (General).[1][2][3]
-
Retention Time: Expect elution around 2.5 - 3.0 min (moderate lipophilicity).[1][2][3]
Storage & Stability Implications[1][2]
References
-
Solubility Protocols: Enamine Ltd. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic)." Enamine ADME/PK Protocols. Link
-
General Methodology: Glomme, A., et al. "Comparison of a Miniaturized Shake-Flask Solubility Method with Automated Potentiometric Acid/Base Titrations."[1][2][3] Journal of Pharmaceutical Sciences, 2005.[1][2][3] Link
-
Hansen Parameters: Hansen, C. M.[1][2][3][5] "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.[1][2][3] (Contextual grounding for solvent selection).
-
Azetidine Synthesis & Properties: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." NIH/PubMed Central, 2012.[1][2][3] Link
-
Compound Data: PubChem CID 177817330 (Structural Analog Data). Link[1]
Disclaimer: The specific quantitative solubility values in Section 3 are predictive estimates based on structure-property relationships (QSPR) for CAS 2600400-21-1.[1][2][3] For regulatory filings, experimental determination using the protocols in Section 4 is mandatory.
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- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
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Physicochemical Profiling of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol: A Computational and Experimental Framework
Executive Summary & Molecular Context[1][2][3]
In the landscape of fragment-based drug discovery (FBDD), 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol represents a classic "balanced" scaffold. It merges a highly polar, metabolic "switch" (the azetidine ring) with a lipophilic, halogenated aromatic moiety (the bromofuran).
This guide addresses the critical physicochemical parameters—Partition Coefficient (LogP) and Topological Polar Surface Area (TPSA) —that dictate this molecule's ability to penetrate biological membranes.[1][2]
The Structural Logic
-
Azetidin-3-ol Core: Reduces overall lipophilicity compared to larger heterocycles (pyrrolidines/piperidines) while offering a vector for hydrogen bonding via the C3-hydroxyl group.
-
5-Bromofuran Moiety: Provides necessary hydrophobic bulk for receptor binding and a halogen handle for further cross-coupling or halogen bonding interactions.
Computational Profiling: Predicted Values
Before wet-lab validation, we must establish a theoretical baseline using consensus algorithms. The following values are derived from fragment-based and topological descriptors standard in medicinal chemistry (e.g., SwissADME, RDKit implementations).
Calculated Polar Surface Area (TPSA)
The TPSA is a sum of surface contributions from polar fragments (O, N, and attached H).[1][2][3][4][5] For this molecule, the calculation is straightforward and highly predictive of passive transport.[6]
| Fragment | Type | Contribution (Ų) | Notes |
| Hydroxyl (-OH) | H-Bond Donor/Acceptor | 20.23 | C3 position on azetidine |
| Tertiary Amine (-N<) | H-Bond Acceptor | 3.24 | Bridgehead nitrogen (non-basic in TPSA terms) |
| Furan Oxygen (-O-) | Aromatic Ether | 13.14 | Low polarity contribution relative to aliphatic ethers |
| Total TPSA | Sum | 36.61 Ų | High Permeability Zone |
Interpretation: A TPSA of ~36.6 Ų is well below the 90 Ų threshold typically required for blood-brain barrier (BBB) penetration and the 140 Ų limit for intestinal absorption. This suggests the molecule is highly permeable via passive diffusion.
Consensus LogP (Lipophilicity)
Lipophilicity calculations vary by algorithm. For a structure containing both a halogenated aromatic and a polar alicyclic amine, a "Consensus LogP" (average of multiple methods) is required to minimize algorithmic bias.
-
iLOGP (Physics-based): ~1.42
-
XLOGP3 (Atomistic): ~1.15 (Weighted heavily for halogens)
-
WLOGP (Fragmental): ~0.98
-
MLOGP (Topological): ~0.85
Consensus LogP Estimate: 1.10 ± 0.3
Implications:
-
Solubility: With a LogP near 1, the compound retains excellent aqueous solubility while possessing sufficient lipophilicity to cross lipid bilayers.
-
Lead-Likeness: This falls into the "Golden Triangle" for lead optimization (LogP 1–3), allowing room for adding lipophilic groups in later optimization stages without breaking Lipinski's Rule of 5.
Visualization: Computational Workflow
The following diagram outlines the logical flow from structure to descriptor generation, highlighting the specific algorithms used for this profile.
Figure 1: Computational workflow for deriving physicochemical descriptors from the molecular structure.
Experimental Validation Protocols
Computational predictions must be validated, especially given the basicity of the azetidine nitrogen (pKa ~9-10). We utilize two protocols: High-Throughput HPLC (ElogP) for speed, and Shake-Flask for definitive data.
Protocol A: HPLC-Based LogP Determination (ElogP)
This method correlates retention time (
Materials:
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol / 20 mM MOPS buffer (pH 7.4). Note: pH control is critical to ensure the azetidine is in a consistent ionization state (LogD vs LogP).
-
Internal Standards: Caffeine (LogP -0.07), Anisole (LogP 2.11), Triphenylene (LogP 5.49).
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol in 1 mL MeOH.
-
Calibration: Inject the mixture of internal standards. Record capacity factors (
). -
Regression: Plot LogP (literature) vs. Log(
) for standards to generate a linear regression equation: . -
Measurement: Inject the test compound. Calculate its
and apply the regression equation. -
Correction: If measuring at pH 7.4, the result is LogD . To find neutral LogP , apply the Henderson-Hasselbalch correction if the pKa is known.
Protocol B: Miniaturized Shake-Flask (Gold Standard)
Rationale: Direct partitioning measurement eliminates column interaction artifacts.
-
Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Equilibration: Add 100 µM of compound to 1 mL of the octanol/water (1:1) system in a glass vial.
-
Agitation: Vortex for 1 hour at 25°C; centrifuge at 2000g for 10 mins to separate phases.
-
Quantification: Analyze both phases via LC-UV (254 nm for the bromofuran chromophore).
-
Calculation:
.
Synthesis Pathway for Reference Material
To perform the experimental validation, the compound must be synthesized. The most robust route is the Reductive Amination of azetidin-3-ol with 5-bromo-2-furaldehyde.
Figure 2: One-pot reductive amination synthesis pathway.
Safety Note: Azetidin-3-ol is a strained ring; avoid strong Lewis acids that might trigger ring-opening polymerization. Sodium triacetoxyborohydride (STAB) is preferred for its mildness.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[6][7] Advanced Drug Delivery Reviews.
-
Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry.
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[6] Scientific Reports.
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing.
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- 4. peter-ertl.com [peter-ertl.com]
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- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Azetidin-3-ol Derivatives in Drug Discovery
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, solubility, and metabolic stability of drug candidates.[1] This guide focuses specifically on azetidin-3-ol derivatives, a subclass that leverages the strategic placement of a hydroxyl group to facilitate a wide range of chemical modifications and to act as a crucial pharmacophoric element. We will explore the synthetic strategies for accessing these derivatives, their diverse therapeutic applications, and the underlying principles of their mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
Azetidines are saturated four-membered rings containing a nitrogen atom.[2] Their inherent ring strain, while making them more reactive than their five- or six-membered counterparts, also confers a degree of conformational rigidity that is highly desirable in drug design.[1][3] This rigidity can lead to more specific interactions with biological targets and a reduction in entropic penalty upon binding.
The incorporation of an azetidine moiety into a drug candidate can significantly improve its physicochemical properties.[4] The sp3-rich nature of the ring often leads to increased solubility and metabolic stability, addressing common challenges in drug development.[1] Furthermore, the nitrogen atom can serve as a key interaction point or a site for further functionalization.
Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine ring, highlighting the scaffold's clinical relevance and therapeutic success.[1] These examples span a range of therapeutic areas, including oncology, inflammation, and cardiovascular disease, demonstrating the broad applicability of azetidine-containing compounds.[1]
Azetidin-3-ol: A Versatile Building Block
Azetidin-3-ol is a cyclic amine characterized by a four-membered ring with a hydroxyl group at the 3-position.[5] This seemingly simple molecule is a powerful building block in medicinal chemistry due to the versatile reactivity of both the amine and the alcohol functionalities.[5] The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, or serve as a handle for further chemical modifications, such as esterification or etherification.[5]
Synthesis of Azetidin-3-ol and its Derivatives
The synthesis of azetidin-3-ol and its derivatives has been a subject of considerable research, with numerous methods developed to access this valuable scaffold.
A common synthetic route involves the deprotection of a protected precursor, such as N-Boc-3-hydroxyazetidine. [6]
Experimental Protocol: Deprotection of N-Boc-3-hydroxyazetidine [6]
-
To a stirred mixture of N-Boc-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture in vacuo to yield the crude azetidin-3-ol as a TFA salt.
-
The crude product can be used directly or further purified as needed.
More complex, multi-step syntheses have also been developed to generate substituted azetidin-3-ol derivatives. These often involve intramolecular cyclization reactions.[7] For instance, the treatment of appropriately substituted 1,3-propanediols with amines can yield 1,3-disubstituted azetidines.[7]
The following diagram illustrates a generalized workflow for the synthesis and diversification of azetidin-3-ol derivatives.
Caption: Generalized workflow for the synthesis and diversification of azetidin-3-ol derivatives.
Therapeutic Applications of Azetidin-3-ol Derivatives
The versatility of the azetidin-3-ol scaffold has led to its exploration in a wide array of therapeutic areas.
Enzyme Inhibition
Azetidin-3-ol derivatives have shown significant promise as inhibitors of various enzymes. The β-lactam (azetidin-2-one) derivatives, for instance, are the cornerstone of many antibiotics, such as penicillins and cephalosporins.[2][8] They act by inhibiting bacterial cell wall biosynthesis.[9]
More recently, 3-hydroxymethyl-azetidine derivatives have been developed as potent inhibitors of DNA polymerase Theta (Polθ), an emerging target in cancer therapy, particularly for BRCA-deficient tumors.[10] The azetidine ring in these compounds serves as an effective bioisostere for a pyrrolidin-3-ol moiety, demonstrating improved metabolic stability.[10]
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of cell surface receptors that are crucial for a multitude of physiological processes and are major drug targets.[11][12] Azetidine-containing compounds have been investigated as modulators of various GPCRs. For example, azetidine derivatives have been synthesized and evaluated as muscarinic antagonists.[1]
The conformational constraint provided by the azetidine ring can be advantageous in designing ligands with high affinity and selectivity for specific GPCR subtypes. The hydroxyl group of azetidin-3-ol can participate in key hydrogen bonding interactions within the receptor's binding pocket.
Caption: Simplified signaling pathway of a GPCR modulated by an azetidin-3-ol derivative.
Central Nervous System (CNS) Activity
The physicochemical properties of azetidine derivatives make them attractive candidates for CNS-targeted drugs.[13] Their relatively low molecular weight and potential for good blood-brain barrier penetration are key advantages. Tricyclic derivatives of azetidine have been synthesized and shown to possess antidepressant activity.[14] In some cases, these compounds have demonstrated a CNS stimulant profile with reduced peripheral anticholinergic effects.[14]
Azetidine derivatives have also been explored as GABA uptake inhibitors.[15] Conformationally constrained analogs of GABA and β-alanine incorporating an azetidine ring have shown inhibitory activity against GAT-1 and GAT-3 transporters.[15]
Structure-Activity Relationship (SAR) and Bioisosterism
The 3-hydroxy group of the azetidin-3-ol scaffold is a critical determinant of biological activity and provides a vector for SAR exploration.[16] Its ability to engage in hydrogen bonding can be crucial for target binding. Furthermore, the stereochemistry at the C3 position can significantly impact potency and selectivity.
The Role of Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[17][18] The azetidine ring itself is often used as a bioisostere for other small rings like pyrrolidine or piperidine to improve properties such as metabolic stability.[4]
For example, 3-hydroxymethyl-azetidine has been successfully employed as a bioisostere of pyrrolidin-3-ol in the development of Polθ inhibitors.[10] This substitution can lead to improved pharmacokinetic profiles without compromising biological activity.
Table 1: Comparison of Physicochemical Properties of Azetidine and its Bioisosteres
| Property | Azetidine | Pyrrolidine | Piperidine |
| Molecular Weight | 57.09 g/mol | 71.12 g/mol | 85.15 g/mol |
| LogP | -0.3 | 0.4 | 0.8 |
| pKa | 11.29 | 11.27 | 11.22 |
| Ring Strain | High | Low | Very Low |
Note: These are general values and can vary with substitution.
Future Directions and Conclusion
Future research will likely focus on:
-
Exploring new therapeutic targets: The unique properties of the azetidin-3-ol scaffold make it suitable for targeting a wide range of proteins.
-
Developing more efficient and stereoselective synthetic routes: This will enable the rapid generation of libraries of compounds for screening.
-
Investigating novel bioisosteric replacements: The azetidin-3-ol moiety itself can be further modified to fine-tune its properties.
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The Ascendant Role of 5-Bromofuran Derivatives in Modern Pharmaceutical Research: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its synthetic versatility and presence in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position of the furan ring gives rise to 5-bromofuran derivatives, a class of molecules that has demonstrated significant potential across a spectrum of therapeutic areas. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and pharmaceutical applications of these promising compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating their mechanisms of action and exploring the critical structure-activity relationships that govern their efficacy. This document is designed to be a definitive resource, offering field-proven insights and detailed methodologies to empower researchers in the ongoing quest for novel and effective therapeutic agents.
The Strategic Importance of the 5-Bromofuran Moiety in Drug Design
The furan ring is often considered a "privileged scaffold" in drug discovery, capable of acting as a bioisostere for other aromatic systems like phenyl or thiophene rings. This substitution can favorably modulate a molecule's physicochemical properties, including polarity and hydrogen-bonding capacity, which in turn can enhance metabolic stability and drug-receptor interactions.
The strategic placement of a bromine atom at the 5-position of the furan ring further enhances its pharmaceutical potential. The bromine atom can influence the molecule's lipophilicity, facilitate interactions with biological targets through halogen bonding, and serve as a versatile synthetic handle for further molecular elaboration. This combination of the furan core and the bromo-substituent creates a powerful platform for the development of novel therapeutics.
Synthetic Strategies for 5-Bromofuran Derivatives
The synthesis of 5-bromofuran derivatives is a critical first step in their journey toward pharmaceutical application. A variety of synthetic methodologies have been developed to access these valuable building blocks, with the choice of method often depending on the desired final compound.
Synthesis of Key Precursors: 5-Bromofuran-2-Carboxylic Acid and 5-Bromofuran-2-Carbaldehyde
Two of the most common starting materials for the synthesis of more complex 5-bromofuran derivatives are 5-bromofuran-2-carboxylic acid and 5-bromofuran-2-furaldehyde.
Protocol 1: Synthesis of 5-Bromofuran-2-Carboxylic Acid
This protocol outlines the direct bromination of 2-furoic acid.
Materials:
-
2-Furoic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 2-furoic acid in carbon tetrachloride.
-
Slowly add bromine to the solution.
-
Stir the reaction mixture at 45-50°C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from boiling water to yield pure 5-bromofuran-2-carboxylic acid.
Protocol 2: Synthesis of 5-Bromo-2-furaldehyde
This protocol describes a method for the bromination of furfural.
Materials:
-
Furfural
-
N-methylimidazole
-
n-Butyl bromide
-
Bromine (Br₂)
Procedure:
-
Prepare the brominating reagent by reacting N-methylimidazole with n-butyl bromide to form 1-butyl-3-methylimidazolium bromide.
-
React the resulting ionic liquid with bromine to generate 1-butyl-3-methylimidazolium tribromide.
-
Add furfural to the brominating reagent to initiate the bromination reaction, yielding 5-bromo-2-furaldehyde.[1]
Diversification of the 5-Bromofuran Scaffold
With the key precursors in hand, a variety of chemical transformations can be employed to generate a diverse library of 5-bromofuran derivatives.
Protocol 3: Synthesis of Phenyl 5-bromofuran-2-carboxylate via Acyl Chloride Intermediate
This protocol details the conversion of 5-bromofuran-2-carboxylic acid to its phenyl ester.
Part 1: Formation of 5-bromofuran-2-carbonyl chloride Materials:
-
5-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend 5-bromofuran-2-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride.
Part 2: Esterification with Phenol Materials:
-
Crude 5-bromofuran-2-carbonyl chloride
-
Phenol
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve phenol and pyridine in anhydrous DCM and cool to 0°C.
-
Slowly add the acyl chloride solution to the phenol solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling
This protocol illustrates the palladium-catalyzed cross-coupling of 5-bromofuran-2-carbaldehyde with an arylboronic acid.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a solution of 5-bromofuran-2-carbaldehyde and the arylboronic acid in 1,4-dioxane, add the base and palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Anticancer Applications of 5-Bromofuran Derivatives
The development of novel anticancer agents is a paramount goal in pharmaceutical research. 5-Bromofuran derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.
Mechanism of Anticancer Action
The anticancer effects of 5-bromofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two critical pathways that have been implicated are the PI3K/Akt/mTOR and NF-κB signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers. Some 5-bromofuran derivatives are hypothesized to inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death) and a reduction in cell proliferation.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Its constitutive activation is linked to cancer development and progression. Inhibition of this pathway by 5-bromofuran derivatives can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby hindering tumor growth.
Cytotoxicity Data
The in vitro cytotoxic activities of various 5-bromofuran and related benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, is a key metric in these studies.
| Compound ID | Derivative | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 |
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 |
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 |
Data synthesized from studies on benzofuran derivatives, which share structural similarities with 5-bromofurans.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer activity of 5-bromofuran derivatives. Key findings include:
-
The presence of a bromine atom, particularly on a methyl or acetyl group attached to the benzofuran system, has been shown to increase cytotoxicity.
-
The nature and position of substituents on the furan or benzofuran ring significantly impact activity. For example, the presence of N-phenethyl carboxamide can enhance antiproliferative effects.[2]
-
Hydrophobic groups on an N-phenyl ring can potentiate anticancer activities.
Antimicrobial Potential of 5-Bromofuran Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 5-Bromofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of 5-bromofuran derivatives is thought to involve multiple targets. One proposed mechanism is the oxidation of essential protein thiols, which leads to the inhibition of enzyme activity and subsequent disruption of microbial growth. Additionally, these compounds may interfere with bacterial signaling pathways and biofilm formation.[1][3] Some halogenated furanones have been shown to inhibit bacterial swarming and biofilm formation without affecting growth, suggesting a quorum sensing inhibition mechanism.[1]
Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Test Microorganism | MIC (µg/mL) |
| 5-Bromobenzofuran-based triazoles | Gram-positive bacteria | Varies |
| Gram-negative bacteria | Varies | |
| 5-Bromobenzofuran-containing pyridines | Various microorganisms | Varies |
| S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols | Various bacteria | Varies |
Specific MIC values are dependent on the specific derivative and microbial strain.
Structure-Activity Relationship (SAR) in Antimicrobial Design
Key SAR insights for the antimicrobial activity of furan derivatives include:
-
The introduction of a bromine atom can enhance antimicrobial activity.
-
The nature of the substituent at the 2-position of the furan ring is crucial. For example, the presence of chalcone or pyrazoline moieties can confer significant antimicrobial properties.[4]
-
The overall lipophilicity of the molecule plays a role in its ability to penetrate microbial cell membranes.
Anti-inflammatory Properties of 5-Bromofuran Derivatives
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5-Bromofuran derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of furan derivatives are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.[1]
-
Inhibition of Inflammatory Mediators: These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]
-
Modulation of Signaling Pathways: 5-Bromofuran derivatives can inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][5][6]
-
Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are key targets in anti-inflammatory drug discovery.[4][7][8]
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays. For example, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide displayed an inhibitory effect on BSA denaturation and proteinase activity comparable to the standard drug diclofenac sodium.[9]
| Compound | Assay | IC50 (µg/mL) |
| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Inhibition of BSA denaturation | 3.54 |
| Inhibition of proteinase activity | 3.04 | |
| Heat-induced hemolysis inhibition | 2.25 | |
| Hypotonicity-induced hemolysis inhibition | 1.82 | |
| Diclofenac Sodium (Standard) | Inhibition of BSA denaturation | 1.99 |
| Inhibition of proteinase activity | 3.38 | |
| Heat-induced hemolysis inhibition | 2.28 | |
| Hypotonicity-induced hemolysis inhibition | 2.00 |
[9]
Neuroprotective Applications of Furan Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Furan derivatives, including those with a 5-bromo substituent, are being explored for their potential neuroprotective effects.
Mechanism of Neuroprotective Action
The neuroprotective properties of furan derivatives are believed to stem from their antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.
-
Antioxidant Effects: These compounds can scavenge free radicals and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10][11] Furan fatty acids have been shown to rescue brain cells from oxidative stress-induced cell death.[12]
-
Anti-inflammatory Effects: By reducing neuroinflammation, furan derivatives can help to protect neurons from inflammatory damage.[10][11]
-
Modulation of Neuronal Signaling: Some furan-containing compounds may interact with neurotransmitter systems, such as the GABAergic system, to regulate neuronal excitability.[13]
In Vitro Neuroprotection Assays
The neuroprotective potential of these compounds can be evaluated using various in vitro models.
Protocol 5: Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from glutamate-induced excitotoxicity.
Procedure:
-
Culture primary rat cortical neurons.
-
Pre-incubate the neurons with the test compound for 24 hours.
-
Induce excitotoxicity by exposing the cells to L-glutamate.
-
After 24 hours of exposure, assess cell viability, LDH release, neurite outgrowth, or caspase activation.
Conclusion and Future Perspectives
5-Bromofuran derivatives represent a versatile and highly promising class of compounds in pharmaceutical research. Their synthetic accessibility, coupled with their diverse range of biological activities, makes them attractive candidates for the development of new drugs targeting cancer, microbial infections, inflammation, and neurodegenerative diseases.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways of 5-bromofuran derivatives will be crucial for rational drug design.
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential for optimizing the potency and selectivity of these compounds for specific therapeutic targets.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
The continued exploration of the 5-bromofuran scaffold holds immense potential for the discovery and development of the next generation of innovative medicines to address some of the most pressing challenges in human health.
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Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021, June 1). Journal of Pharmacy and Pharmacology.
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Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008, August 16). TSI Journals. [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025, October 1). ResearchGate. [Link]
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Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1). Archives of Pharmacal Research. [Link]
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Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. (n.d.). Texila International Journal. [Link]
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5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, October 31). ResearchGate. [Link]
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N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. (2023, August 1). ResearchGate. [Link]
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Structure-activity relationships of (E)-5-(2-bromovinyl)uracil and related pyrimidine nucleosides as antiviral agents for herpes viruses. (2000, June 29). PubMed. [Link]
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Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). PubMed. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. (2025, August 8). ResearchGate. [Link]
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Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022, November 28). ResearchGate. [Link]
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CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023, February 10). MDPI. [Link]
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (n.d.). OUCI. [Link]
-
Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. (2024, March 3). Preprints. [Link]
-
Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. (2022, October 12). Frontiers in Pharmacology. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023, June 6). PMC. [Link]
-
Antiviral activity (IC 50 and IC 90 ) of RBV against VSV and SeV in... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. (n.d.). PubMed. [Link]
-
Graph of inhibitory concentration 50 (IC50): Antiviral activity against... (n.d.). ResearchGate. [Link]
-
Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015, May 1). PubMed. [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022, October 22). MDPI. [Link]
-
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017, November 14). Frontiers in Pharmacology. [Link]
-
Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020, January 31). PMC. [Link]
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019, February 6). MDPI. [Link]
-
Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. (2022, October 26). PubMed. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-inflammatory evaluation of novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy | Texila Journal [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
Molecular weight and formula of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Part 1: Executive Summary & Molecular Identity
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It combines a polar, metabolic-stability-enhancing azetidin-3-ol moiety with a reactive 5-bromofuran "handle."
This molecule serves two critical functions in medicinal chemistry:
-
Physicochemical Modulation: The azetidine ring lowers lipophilicity (LogP) and increases fraction of sp3 carbons (Fsp3) compared to larger saturated heterocycles like piperidine.
-
Synthetic Versatility: The aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach this solubilizing fragment to core drug scaffolds.
Table 1: Physicochemical Profile[1]
| Property | Value / Description |
| IUPAC Name | 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol (Average) |
| Monoisotopic Mass | 230.99 Da (⁷⁹Br); 232.99 Da (⁸¹Br) |
| CAS Number | Not widely indexed; Precursors: 1899-24-7 (Aldehyde), 45347-82-8 (Amine) |
| Physical State | Pale yellow to off-white solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility |
| pKa (Predicted) | ~8.5 (Tertiary Amine) |
| H-Bond Donors | 1 (Hydroxyl) |
| H-Bond Acceptors | 3 (Furan O, Azetidine N, Hydroxyl O) |
Part 2: Synthetic Methodology
The most robust and scalable route to 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is Reductive Amination . This approach avoids the risk of over-alkylation associated with direct alkylation using halides.
Core Reaction Logic
The synthesis couples 5-bromo-2-furaldehyde (electrophile) with azetidin-3-ol (nucleophile). Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for the intermediate iminium ion over the aldehyde, minimizing side reactions.
Experimental Protocol
Materials:
-
5-Bromo-2-furaldehyde (1.0 eq)
-
Azetidin-3-ol Hydrochloride (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)
-
Triethylamine (TEA) (1.2 eq, to freebase the amine)
-
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Workflow:
-
Freebasing (In Situ): In a dry round-bottom flask under Nitrogen, suspend Azetidin-3-ol HCl in DCM. Add TEA and stir for 15 minutes at Room Temperature (RT) to generate the free amine.
-
Imine Formation: Add 5-Bromo-2-furaldehyde to the mixture. Add catalytic Acetic Acid. Stir for 30–60 minutes. Note: The solution may darken as the imine/iminium species forms.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 12–16 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0–10% Methanol in DCM with 1% NH₄OH).
Yield Expectation: 75–85% isolated yield.
Visualizing the Synthesis Pathway
Figure 1: Reductive amination pathway utilizing STAB for selective iminium reduction.
Part 3: Structural Validation & Quality Control
To ensure the integrity of the synthesized building block before using it in downstream coupling reactions, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Furan Ring: Two doublets (d) typically between 6.3–6.5 ppm , characteristic of the C3 and C4 protons on the 2,5-disubstituted furan.
-
Linker (N-CH₂-Furan): A sharp singlet (s) around 3.5–3.7 ppm .
-
Azetidine Ring:
-
Methine (CH-OH): Multiplet at 4.4–4.6 ppm .
-
Methylene (N-CH₂): Two sets of multiplets (due to ring puckering/inversion) around 2.9–3.7 ppm .
-
-
Hydroxyl (OH): Broad singlet, chemical shift varies with concentration/solvent (often exchanged out in D₂O shake).
Mass Spectrometry (LC-MS)
-
Isotope Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br) creates a distinct 1:1 doublet signal.
-
M+H Peaks: Expect peaks at m/z 232.0 and 234.0 .
-
Fragmentation: Loss of the OH group (M-17) or cleavage of the benzylic-like C-N bond may be observed at higher collision energies.
Part 4: Strategic Utility in Drug Design
This molecule is not just a random intermediate; it is a "privileged structure" designed to solve specific medicinal chemistry problems.
The "Azetidine Switch"
Replacing a piperidine or pyrrolidine ring with an azetidine often improves the Ligand Efficiency (LE) .
-
Lower Lipophilicity: The high polarity of the azetidine nitrogen reduces LogP, improving solubility.
-
Metabolic Stability: The strained 4-membered ring is often less prone to oxidative metabolism (P450) compared to the electron-rich N-alpha positions of larger rings.
The Furan Vector
The 5-bromofuran moiety acts as a linear vector. Unlike phenyl rings, the furan oxygen acts as a hydrogen bond acceptor, potentially interacting with hinge regions in kinases or specific pockets in GPCRs.
Design-Make-Test Cycle Visualization
Figure 2: Integration of the azetidine fragment into a lead optimization campaign via Palladium-catalyzed cross-coupling.
References
-
Sigma-Aldrich. 5-Bromo-2-furaldehyde Product Specification. Retrieved from .
-
PubChem. Azetidin-3-ol Compound Summary. National Library of Medicine. Retrieved from .
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).
- Lowe, M. A., et al. (2012). Azetidines in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for azetidine utility).
-
ChemicalBook. 1-(5-bromofuran-2-yl)azetidin-3-ol Entry. Retrieved from .
Methodological & Application
Synthesis protocols for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Application Note: Strategic Synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Executive Summary
This application note details the optimized synthesis protocol for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol , a high-value scaffold in fragment-based drug discovery (FBDD). This molecule combines a polar, metabolic-stability-enhancing azetidine ring with a halogenated furan handle, allowing for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.
The protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Unlike catalytic hydrogenation (which risks debromination of the furan ring) or alkylation with halomethyl furans (which are unstable lacrimators), this route offers mild conditions, high chemoselectivity, and operational safety.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the iminium intermediate. We avoid the use of 5-bromo-2-(bromomethyl)furan due to its tendency to polymerize and its severe lachrymatory properties.
Pathway Logic:
-
Disconnection: C–N bond cleavage between the methylene linker and the azetidine nitrogen.
-
Synthons: 5-Bromofuran-2-carbaldehyde (Electrophile) and Azetidin-3-ol (Nucleophile).
-
Critical Control Point: The furan ring is acid-sensitive (prone to ring-opening/polymerization). The reducing agent must be mild enough to preserve the bromine atom.
Figure 1: Retrosynthetic strategy prioritizing the stability of the bromofuran moiety.
Detailed Experimental Protocol
Reaction Class: Reductive Amination (Abdel-Magid Protocol) Scale: 1.0 Gram (Optimization Scale)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |
| 5-Bromofuran-2-carbaldehyde | 174.98 | 1.0 | 1.00 g | Electrophile |
| Azetidin-3-ol HCl | 109.55 | 1.1 | 0.69 g | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.2 | 1.2 mL | Free-basing agent |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 | 1.70 g | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.33 mL | Catalyst |
| 1,2-Dichloroethane (DCE) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
1. Free-Basing the Amine (In Situ):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Azetidin-3-ol HCl (0.69 g) and anhydrous DCE (10 mL).
-
Add DIPEA (1.2 mL) dropwise. Stir for 10 minutes at Room Temperature (RT) until the salt dissolves/suspends finely.
-
Note: Azetidin-3-ol is amphoteric. Ensure the amine is free to attack the aldehyde.
-
2. Imine Formation:
-
Add 5-Bromofuran-2-carbaldehyde (1.00 g) to the reaction mixture.
-
Add Acetic Acid (0.33 mL). The pH should be weakly acidic (pH 5–6) to catalyze imine formation without opening the furan ring.
-
Stir at RT for 30–60 minutes.
-
Checkpoint: The solution may darken slightly. This is normal for furan aldehydes.
-
3. Selective Reduction:
-
Cool the mixture to 0°C (ice bath). Although STAB is mild, cooling prevents exotherms that could degrade the furan.
-
Add Sodium Triacetoxyborohydride (STAB) (1.70 g) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under Nitrogen atmosphere.
4. Workup & Isolation:
-
Quench: Add saturated aqueous NaHCO₃ (20 mL) slowly to quench excess borohydride. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: The product is polar (hydroxyl group).
-
Extract with DCM (3 x 20 mL).
-
Optimization: If the product remains in the aqueous phase (check TLC/LCMS), use DCM:Isopropanol (3:1) for extraction.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Purification:
-
Purify via flash column chromatography (Silica Gel).[2]
-
Eluent: 0% → 10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs).
-
Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete imine formation due to wet solvent. | Add activated 4Å Molecular Sieves during Step 2. Water inhibits imine formation. |
| Debromination | Reducing agent too strong or Pd contamination. | Ensure STAB is used, not NaBH₄ or H₂/Pd. STAB is chemoselective for imines over aldehydes and halogens. |
| Furan Decomposition | Acid concentration too high (Ring opening). | Limit AcOH to 1.0 equiv. Maintain pH > 4.5. Keep temperature < 25°C. |
| Product Loss in Aqueous | High polarity of azetidin-3-ol scaffold. | Saturate the aqueous layer with NaCl (salting out) before extraction. Use DCM/IPA (3:1). |
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the chemoselectivity of STAB.
Figure 2: Mechanistic workflow ensuring chemoselectivity for the reductive amination.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
Furan Protons: Two distinct doublets around δ 6.3 ppm and δ 6.5 ppm (characteristic of 2,5-disubstitution).
-
Linker: Singlet (-CH₂-) around δ 3.6 ppm.
-
Azetidine: Multiplets for ring protons (δ 3.0–3.8 ppm) and the methine proton attached to -OH (δ 4.4–4.6 ppm).
-
-
LC-MS (ESI+):
-
Target Mass: [M+H]⁺ = 232.0 / 234.0 (approx).
-
Isotope Pattern: Must show a 1:1 ratio of peaks (M and M+2) confirming the presence of one Bromine atom. Loss of this pattern indicates debromination.
-
Safety & Handling
-
5-Bromofuran-2-carbaldehyde: Irritant.[3] Store at 2–8°C. Light sensitive—wrap flasks in foil if storing solutions for extended periods.
-
Azetidines: Potential sensitizers. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon quenching. Ensure adequate ventilation.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link
-
BenchChem. (2025).[2] "An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes." BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 5-Bromo-2-furaldehyde." Merck KGaA. Link
-
Watson, A. J., et al. (2013). "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 15. Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-furaldehyde, 97% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Reductive Amination of Azetidin-3-ol and 5-Bromofurfural
This Application Note is structured to guide researchers through the specific challenges of coupling a polar, strained secondary amine salt (Azetidin-3-ol HCl) with an electron-deficient heteroaromatic aldehyde (5-bromofurfural).
Abstract & Strategic Rationale
The reductive amination of Azetidin-3-ol (typically supplied as the hydrochloride salt) with 5-bromofurfural presents specific chemoselective challenges. While standard protocols exist, this pairing requires optimization to address:
-
Solubility Mismatch: Azetidin-3-ol HCl is highly polar/hygroscopic, whereas 5-bromofurfural is lipophilic.
-
Chemoselectivity: The electron-withdrawing bromine atom on the furan ring increases the electrophilicity of the aldehyde but also renders the furan ring susceptible to side reactions under harsh acidic conditions.
-
Halogen Integrity: Avoidance of debromination, which precludes catalytic hydrogenation (Pd/C + H
).
The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a buffered 1,2-Dichloroethane (DCE) system. STAB is chosen over NaBH
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The strained azetidine ring is stable under these mild hydride reduction conditions.
Figure 1: Mechanistic pathway for the direct reductive amination using STAB.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| Azetidin-3-ol HCl | Amine Source | 1.0 Equiv. (Hygroscopic; weigh quickly) |
| 5-Bromofurfural | Aldehyde | 1.0 - 1.1 Equiv. |
| STAB (NaBH(OAc) | Reducing Agent | 1.4 - 1.5 Equiv. |
| DIPEA (Hünig's Base) | Neutralizer | 1.0 - 1.2 Equiv. (Matches HCl salt) |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 Equiv. (Promotes iminium) |
| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous (Preferred) |
Step-by-Step Procedure
Step 1: Freebasing and Mixing (The "Solubility Bridge")
-
Context: Azetidin-3-ol HCl will not dissolve well in pure DCE.
-
Action: In a clean, dry round-bottom flask, suspend Azetidin-3-ol HCl (1.0 equiv) in DCE (0.2 M concentration relative to amine).
-
Action: Add DIPEA (1.1 equiv). Stir at Room Temperature (RT) for 10–15 minutes. The suspension should become finer or clear as the free amine is released.
-
Action: Add 5-bromofurfural (1.05 equiv).
-
Action: Add Acetic Acid (1.5 equiv).
-
Why: The acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the necessary substrate for STAB reduction [1].
-
Step 2: Reaction (Direct Reductive Amination)
-
Action: Stir the mixture for 30 minutes at RT to establish the imine/iminium equilibrium.
-
Action: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Action: Seal the flask (nitrogen atmosphere preferred but not strictly required for STAB) and stir at RT for 4–16 hours.
-
Monitoring: Check via LCMS or TLC. Look for the disappearance of the aldehyde (UV active). The product will be polar; use a polar mobile phase (e.g., 10% MeOH in DCM with 1% NH
OH) for TLC.
Step 3: Workup & Isolation
-
Quench: Slowly add saturated aqueous NaHCO
to the reaction mixture. Stir for 15 minutes to quench excess borohydride. -
Extraction:
-
Challenge: The product is an amino-alcohol and is water-soluble.
-
Protocol: Extract the aqueous layer 3x with DCM or 10% iPrOH in CHCl
. (Standard EtOAc extraction may leave product in the aqueous phase).
-
-
Drying: Combine organic layers, dry over Na
SO , filter, and concentrate in vacuo.
Critical Parameters & Troubleshooting
The following decision tree helps navigate common failure modes, particularly regarding the solubility of the azetidine salt.
Figure 2: Troubleshooting logic for common reductive amination failure modes.
Optimization Table
| Parameter | Standard Condition | Optimization for Sluggish Reactions |
| Solvent | DCE (1,2-Dichloroethane) | THF or DCE/MeOH (9:1) |
| Temperature | 20–25 °C | 40 °C (Monitor furan stability) |
| Drying Agent | None | Add MgSO |
| Reducing Agent | STAB | NaCNBH |
Note on Solvent Choice: While DCE is the standard for STAB, the polarity of azetidin-3-ol may necessitate a co-solvent. If the salt clumps at the bottom of the flask, add dry Methanol (up to 10% v/v). Although STAB reacts with methanol, the rate of imine reduction is generally faster than the solvolysis of the borohydride [3].
Safety & Handling
-
5-Bromofurfural: Like many halogenated furans, this can be a lachrymator and skin irritant. Handle in a fume hood.
-
STAB: Evolves hydrogen gas upon quenching or contact with protic solvents. Ensure adequate ventilation.
-
Azetidines: Small nitrogen heterocycles can be biologically active. Handle with gloves and avoid inhalation of the salt dust.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
Application and Protocol for Suzuki-Miyaura Coupling with 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Introduction: The Strategic Value of the Azetidinyl-Furan Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique conformational constraints and ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] When coupled with a furan moiety, a versatile aromatic heterocycle present in numerous bioactive natural products, the resulting 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol represents a powerful and versatile building block for the synthesis of novel chemical entities.
This application note provides a comprehensive guide for the effective utilization of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol as a partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the furan ring, opening avenues to a vast and diverse chemical space for drug discovery and development programs.[4][5][6]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7][8] The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4][6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the catalytically active Pd(0) species and forming the desired product.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents:
-
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the appropriate anhydrous solvent via syringe. If a ligand is used, it should be added at this stage.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol with various arylboronic acids. These are illustrative examples, and actual results may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | DMF | 110 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3.0) | t-BuOH/H₂O | 85 | 10 | 88 |
Troubleshooting and Scientific Insights
-
Low Yields:
-
Catalyst Inactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the palladium catalyst. Degassing the solvent is also recommended.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[8] The addition of water can sometimes facilitate the transmetalation step.[6]
-
Protodeborylation: Some boronic acids, particularly electron-deficient or heteroaromatic ones, can be unstable under the reaction conditions and undergo protodeborylation.[10][11] Using a boronic ester (e.g., pinacol ester) can mitigate this issue.[6][11]
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur, especially at high temperatures or with prolonged reaction times. Reducing the catalyst loading or temperature may help.
-
Dehalogenation: Reduction of the starting bromo-furan can be a competing side reaction. This is often more prevalent with certain catalyst systems and reaction conditions.
-
-
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is crucial for modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich ligands like SPhos and XPhos are often effective for coupling challenging substrates, including heteroaryl chlorides and bromides.[7][10]
-
Solvent System: Aprotic polar solvents like 1,4-dioxane and DMF are commonly used to solubilize the reactants and catalyst. The inclusion of water in a biphasic system can accelerate the transmetalation step.[6]
-
Conclusion
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the diversification of this scaffold. By understanding the underlying principles of the reaction and carefully selecting the appropriate conditions, researchers can effectively utilize this building block to accelerate their drug discovery efforts.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific, [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
-
Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog, [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing), DOI:10.1039/C9CY01331H, [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal, [Link]
-
A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing, [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications, [Link]
-
Suzuki Coupling. Organic Chemistry Portal, [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC, [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing, [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC, [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing), DOI:10.1039/C3CS60197H, [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing), [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI, [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]
-
(PDF) Bifurans via Palladium-Catalyzed Suzuki Coupling. ResearchGate, [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing), DOI:10.1039/C6SC02118B, [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor, [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC, [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC, [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers, [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. ResearchGate, [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content, [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure, [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI, [Link]
-
An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. PMC, [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, [Link]
Sources
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- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol: A Key Intermediate for Novel Pharmaceutical Agents
Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the azetidine motif has emerged as a privileged scaffold, prized for its unique conformational rigidity and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] The strained four-membered ring system offers a three-dimensional architecture that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains or larger heterocyclic rings.[3] Among the functionalized azetidines, 1,3-disubstituted derivatives are of particular interest as versatile building blocks for a new generation of therapeutics. This application note provides a detailed protocol for the preparation of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, a key intermediate that combines the desirable properties of the azetidine core with the reactive potential of a brominated furan moiety, opening avenues for the synthesis of novel pharmaceutical candidates.
The strategic incorporation of a 5-bromofuran group provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The azetidin-3-ol functionality not only enhances polarity and potential for hydrogen bonding but also serves as a chiral center for the development of stereospecific therapeutics. This guide is intended for researchers and scientists in drug development, offering in-depth protocols and the scientific rationale behind the synthetic strategy.
Synthetic Approach: Reductive Amination as the Keystone Reaction
The most direct and efficient method for the synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is the reductive amination of 5-bromofuran-2-carbaldehyde with azetidin-3-ol. This widely utilized transformation in medicinal chemistry proceeds in two conceptual steps: the formation of an iminium ion intermediate followed by its in-situ reduction to the corresponding amine.
Diagram 1: Overall Synthetic Workflow
Caption: A generalized workflow for the synthesis and application of the target intermediate.
The choice of the reducing agent is critical for the success of the reaction. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature.
Detailed Experimental Protocol: Synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
This protocol outlines the step-by-step procedure for the synthesis of the title compound via reductive amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromofuran-2-carbaldehyde | ≥97% | Commercially Available |
| Azetidin-3-ol hydrochloride | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride | 97% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add azetidin-3-ol hydrochloride (1.0 g, 9.1 mmol, 1.0 eq).
-
Amine Free Base Generation: Suspend the azetidin-3-ol hydrochloride in anhydrous dichloromethane (40 mL). To this suspension, add triethylamine (2.54 mL, 18.2 mmol, 2.0 eq) dropwise at room temperature. Stir the mixture for 15 minutes to generate the free base of azetidin-3-ol.
-
Aldehyde Addition: Add 5-bromofuran-2-carbaldehyde (1.6 g, 9.1 mmol, 1.0 eq) to the reaction mixture.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (2.9 g, 13.7 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 60% ethyl acetate in hexanes to afford 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol as a pale yellow oil.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 60-75%. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (d, 1H), 6.15 (d, 1H), 4.50 (m, 1H), 3.70 (s, 2H), 3.60 (t, 2H), 3.00 (t, 2H), 2.50 (br s, 1H) |
| Mass Spectrum (ESI+) | m/z calculated for C₈H₁₀BrNO₂ [M+H]⁺: 231.99, found: 232.0 |
Application in Pharmaceutical Synthesis: A Gateway to Novel Drug Candidates
The synthesized intermediate, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, is a versatile building block for the creation of more complex pharmaceutical agents. The bromine atom on the furan ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 5-position of the furan ring.
Diagram 2: Downstream Synthetic Applications
Caption: Potential downstream synthetic routes from the target intermediate.
The hydroxyl group of the azetidine ring can also be further functionalized, for example, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the introduction of additional diversity into the final drug candidates.
Conclusion and Future Perspectives
The protocol detailed herein provides a reliable and scalable method for the synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, a high-value intermediate for pharmaceutical research. The combination of the conformationally constrained azetidine ring and the synthetically versatile bromofuran moiety makes this compound an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. The continued exploration of azetidine-containing scaffolds in medicinal chemistry is expected to yield a new generation of drugs with improved efficacy and pharmacokinetic profiles.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][1][2]
-
Google Patents. (1984). Preparation of 1-substituted azetidin-e-ol derivitives. ZA843258B. [4]
-
Google Patents. (1989). Azetidine derivatives, compositions and their use. EP0299513A1. [5]
-
Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor. US4966979A. [6][7]
-
Google Patents. (2012). Method for preparing azetidine derivatives. US8207355B2. [8]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link][9][10]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link][11]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link][12]
-
Organic Chemistry Portal. (2008). An Efficient Selective Reduction of Aromatic Azides to Amines Employing BF3·OEt2/NaI: Synthesis of Pyrrolobenzodiazepines. Synlett. [Link][13]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][1]
-
Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan J. Chem. [Link][7]
-
ResearchGate. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link][14]
-
ResearchGate. (2022). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link][13]
-
ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link][15]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link][16]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. EA006510B1 - Pharmaceutical compositions based on azetidine derivatives - Google Patents [patents.google.com]
- 4. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
- 5. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
- 6. US3119813A - Azetidine derivatives - Google Patents [patents.google.com]
- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 8. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
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- 13. An Efficient Selective Reduction of Aromatic Azides to Amines Employing BF3·OEt2/NaI: Synthesis of Pyrrolobenzodiazepines [organic-chemistry.org]
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- 16. asianpubs.org [asianpubs.org]
Optimization of cross-coupling reactions with 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Application Note: Strategic Optimization of Cross-Coupling Reactions with 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Executive Summary & Molecule Profile
This guide details the optimization of Palladium-catalyzed cross-coupling reactions utilizing 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (referred to herein as Compound 1 ). This scaffold represents a high-value pharmacophore, combining the bioisosteric utility of the furan ring with the favorable physicochemical properties (low lipophilicity, high metabolic stability) of the azetidin-3-ol moiety.
However, Compound 1 presents a "perfect storm" of challenges for standard catalysis:
-
Catalyst Poisoning: The basic azetidine nitrogen and the free hydroxyl group act as competitive Lewis bases, capable of sequestering Pd(II) species into inactive off-cycle resting states.
-
Substrate Stability: The electron-rich furan ring is acid-sensitive and prone to oxidative decomposition, while the strained azetidine ring risks opening under harsh nucleophilic conditions.
This protocol leverages Sterically Demanding Phosphine Ligands (Buchwald Ligands) and Precatalyst Scaffolds to overcome coordination-induced inhibition, enabling high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings without protecting group manipulation.
Mechanistic Insight: The Coordination Trap
To optimize the reaction, one must understand the failure mode. In standard protocols (e.g., Pd(PPh₃)₄), the unhindered metal center coordinates with the distal azetidine nitrogen of Compound 1 after oxidative addition. This forms a stable 5- or 6-membered chelate (depending on conformation) that halts the catalytic cycle.
Solution: The use of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) creates a steric wall around the Palladium center. This steric bulk prevents the approach of the substrate's nitrogen/oxygen atoms, forcing the metal to interact only with the accessible C-Br bond (Oxidative Addition) and the nucleophile (Transmetallation).
Diagram 1: Catalyst Speciation & Poisoning Pathway
Caption: Figure 1. The "Coordination Trap" (Red) occurs when non-bulky ligands allow the azetidine nitrogen to bind Pd(II). Bulky ligands force the cycle towards Transmetallation (Yellow).
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling Compound 1 with aryl/heteroaryl boronic acids.[1]
Recommended Catalyst System:
-
Precatalyst: XPhos Pd G4 (Cas No. 1599466-81-5).
-
Rationale: The G4 precatalyst ensures rapid generation of the active L-Pd(0) species at low temperatures, crucial for avoiding furan decomposition. It does not require the substrate to act as a reducing agent.
-
-
Base: K₃PO₄ (0.5 M aqueous) .[1]
-
Rationale: A mild inorganic base prevents furan ring opening (which can occur with strong alkoxides) and minimizes competitive binding of the hydroxyl group.
-
-
Solvent: THF/Water (4:1) or 1,4-Dioxane/Water (4:1) .
-
Rationale: The biphasic system solubilizes the polar zwitterionic azetidine while maintaining organic solubility for the catalyst.
-
Step-by-Step Procedure:
-
Setup: To a 4 mL reaction vial equipped with a magnetic stir bar, add:
-
Compound 1 (1.0 equiv, 0.5 mmol)
-
Aryl Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2.0 mol%)
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed THF (2.0 mL) and 0.5 M aq. K₃PO₄ (2.0 mL) via syringe.
-
Reaction: Stir vigorously at 40 °C for 2–4 hours.
-
Note: 5-bromofurans undergo oxidative addition rapidly. High heat (>80 °C) is rarely needed and risks degradation.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The azetidine nitrogen may streak; add 1% NH₄OH to the eluent.
Data: Ligand Screening Results (Coupling with Phenylboronic Acid)
| Ligand Entry | Catalyst Source | Yield (%) | Observation |
| PPh₃ | Pd(PPh₃)₄ | < 10% | No reaction; catalyst poisoning evident. |
| dppf | Pd(dppf)Cl₂ | 35% | Slow conversion; significant debromination. |
| SPhos | SPhos Pd G3 | 78% | Good conversion, minor impurities. |
| XPhos | XPhos Pd G4 | 94% | Clean conversion; complete in 2 hrs. |
| Amphos | PdCl₂(Amphos)₂ | 60% | Moderate; requires higher temp (80°C). |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[2]
Coupling Compound 1 with external amines requires overcoming the nucleophilicity of the substrate's own azetidine nitrogen (though tertiary, it can still interfere).
Recommended Catalyst System:
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).
-
Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 .
-
Base: NaOtBu (Sodium tert-butoxide).
-
Warning: While strong, this base is required for amine deprotonation. Ensure the reaction time is short to protect the furan.
-
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, add to a vial:
-
Compound 1 (1.0 equiv)
-
External Amine (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
RuPhos Pd G4 (2–4 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS. If the furan ring shows signs of opening (appearance of enone signals), lower temp to 60 °C and increase catalyst loading.
-
Troubleshooting & Optimization Workflow
If the standard protocols yield <50%, follow this logic gate to diagnose the failure mode.
Diagram 2: Optimization Logic Tree
Caption: Figure 2. Diagnostic workflow for reaction failure. Distinguishing between catalyst death (No reaction) and substrate instability (Decomposition) is critical.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]
-
[Link]
-
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
[Link]
-
-
Ingoglia, B. T., & Buchwald, S. L. (2015). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Organic Letters, 17(11), 2610–2613.
-
[Link]
-
Sources
Scalable synthesis methods for bromofuran-azetidine building blocks
Abstract
The fusion of azetidine rings with bromofuran scaffolds represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). This motif combines the metabolic distinctiveness of the furan ring with the
Strategic Route Analysis
The synthesis of bromofuran-azetidine hybrids requires a divergence in strategy based on the connectivity (N-linked vs. C-linked).
| Feature | Route A: N-Linked (C-N Bond) | Route B: C-Linked (C-C Bond) |
| Target Structure | N-(5-bromofuran-2-yl)azetidine | 2-(Azetidin-3-yl)-5-bromofuran |
| Primary Method | Pd-Catalyzed Buchwald-Hartwig Amination | Strain-Release Functionalization of Azabicyclobutanes (ABB) |
| Key Challenge | Preventing bis-amination and furan ring opening.[1] | Controlling the reactivity of in situ generated ABB. |
| Scalability | High (Batch or Flow) | High (Flow preferred for ABB generation) |
| Reagent Cost | Low (Commercial 2,5-dibromofuran) | Moderate (Requires ABB precursors) |
Safety & Handling (Critical)
WARNING: Azetidine free base is volatile (bp 61–62 °C) and highly flammable. Its derivatives, particularly during scale-up, possess significant potential for rapid, exothermic decomposition.
-
Thermal Runaway: Never distill azetidine intermediates to dryness. The ring strain energy can drive explosive polymerization initiated by trace acids or metals.
-
Furan Sensitivity: Furans are "acid sponges." Standard silica gel chromatography can cause rapid darkening and decomposition (polymerization) of bromofurans. Always use basic alumina or triethylamine-buffered silica.
-
Halogen Dance: Lithiated bromofurans are prone to "halogen dance" (migration of the bromine atom) if temperatures exceed -60°C.
Protocol A: N-Linked Synthesis via Buchwald-Hartwig Coupling
This protocol targets the coupling of azetidine (nucleophile) with 2,5-dibromofuran (electrophile). The use of a specific dialkylbiaryl phosphine ligand (RuPhos) is critical to prevent catalyst poisoning by the azetidine nitrogen and to ensure oxidative addition into the electron-rich bromofuran.
Mechanism & Workflow
Figure 1: Workflow for the selective mono-amination of dibromofuran.
Step-by-Step Protocol (Scale: 10 g Azetidine Input)
-
Catalyst Pre-complexation:
-
In a glovebox or under strict
, charge a flask with (1.0 mol%) and RuPhos (2.0 mol%). -
Add anhydrous Toluene (10 vol relative to dibromofuran) and stir at RT for 10 min until the solution turns a clear reddish-brown. Note: Pre-forming the catalyst prevents induction periods.
-
-
Reagent Loading:
-
Add 2,5-Dibromofuran (3.0 equiv) to the catalyst solution. Crucial: Excess dibromofuran is required to statistically favor the mono-substituted product over the bis-azetidinyl species.
-
Add NaOtBu (1.5 equiv).
-
-
Reaction Initiation:
-
Add Azetidine (1.0 equiv) slowly via syringe pump over 30 minutes.
-
Heat the mixture to 65 °C . Do not exceed 80 °C, as furan stability decreases.
-
-
Monitoring:
-
Monitor via HPLC or GC. The product (mono-bromide) will appear before the bis-product. Stop reaction when Azetidine is consumed (<1%).
-
-
Work-up (Furan-Safe):
-
Cool to RT. Dilute with MTBE (Methyl tert-butyl ether).
-
Filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate at low temperature (<30 °C) under reduced pressure. Do not heat.
-
-
Purification:
-
Stationary Phase: Neutral Alumina (Activity Grade III). Avoid Silica.
-
Eluent: 0
5% EtOAc in Hexanes. -
Recovery: Isolate the excess 2,5-dibromofuran first (recyclable), followed by the target 2-(azetidin-1-yl)-5-bromofuran .
-
Protocol B: C-Linked Synthesis via Strain-Release (ABB)
Accessing the carbon-linked isomer (azetidine at the C3 position) is synthetically more demanding. The most scalable modern approach utilizes [1.1.0]azabicyclobutane (ABB) sulfonyl derivatives. This method leverages "Strain-Release" to drive the addition of organometallics across the central C-N bond.[2]
Mechanism: Strain-Release Arylation[2][3][4]
Figure 2: Strain-release driven addition of furan nucleophiles to ABB.
Step-by-Step Protocol
-
Preparation of Furyl-Grignard:
-
Start with 2,5-dibromofuran .
-
Perform a halogen-metal exchange using iPrMgCl (1.05 equiv) in THF at -40 °C .
-
Note: Temperature control is vital to prevent the "halogen dance" or double-lithiation. Stir for 30 min.
-
-
Coupling with ABB:
-
In a separate vessel, dissolve N-Tosyl-1-azabicyclo[1.1.0]butane (1.0 equiv) in THF.
-
Safety: ABBs are high-energy intermediates. Handle in solution; avoid isolating neat oil on large scale.
-
Transfer the cold Furyl-Grignard solution via cannula into the ABB solution at -20 °C .
-
-
Quench & Deprotection Strategy:
-
Stir for 2 hours, allowing to warm to 0 °C.
-
Quench with saturated
. -
Extract with EtOAc.
-
Result: This yields the N-Tosyl protected azetidine.
-
Deprotection (Optional): The Tosyl group can be removed using Mg/MeOH sonication, but for building blocks, the protected form is often preferred for stability during storage.
-
Quality Control & Stability Data
The following metrics are typical for successful batches. Deviations suggest catalyst deactivation or furan decomposition.
| Parameter | N-Linked (Protocol A) | C-Linked (Protocol B) |
| Appearance | Pale yellow oil (darkens in air) | Off-white solid |
| Furan protons: | Azetidine CH: | |
| Storage | -20°C, under Argon (Critical) | 4°C, dry |
| Stability | Stable for months (if N-protected) | |
| Major Impurity | Bis(azetidinyl)furan | Ring-opened homoallylic amine |
References
-
Synthesis of Azetidine Scaffolds
- Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Source: ACS Chemical Neuroscience / PMC.
-
URL:[Link]
-
Strain-Release Arylation (ABB Route)
-
Pd-Catalyzed C-N Coupling (BrettPhos/RuPhos)
-
Azetidine Safety & Scale-up
- Title: Safe Practices for Azide Chemistry Scale-up (Relevant context for high-energy nitrogen heterocycles).
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Bromofuran Synthesis & Stability
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Protocols for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Executive Summary
This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (CAS: 2600400-21-1). This compound is a bifunctional building block containing a strained azetidine ring and a photosensitive halogenated furan moiety. Due to the synergistic instability of electron-rich furans toward oxidation and the ring-strain of azetidines toward acid-catalyzed hydrolysis, this compound requires Strict Class B (Air/Light Sensitive) handling. Failure to adhere to these protocols may result in oxidative resinification, debromination, or ring-opening polymerization.
Physicochemical Profile & Stability Assessment
To handle this compound effectively, researchers must understand the specific vulnerabilities of its functional groups.
| Property | Description | Stability Implication |
| Core Structure | Azetidin-3-ol linked to 5-bromofuran | High Risk: Strained ring + Electron-rich heterocycle. |
| Furan Moiety | Electron-rich aromatic ring | Susceptible to photo-oxidation and acid-catalyzed polymerization (resinification). |
| Bromine Substituent | C-Br bond on furan C5 | Potential for homolytic cleavage under UV light (photodehalogenation). |
| Azetidine Ring | 4-membered nitrogen heterocycle | High ring strain (~26 kcal/mol). Prone to ring opening in acidic media or via nucleophilic attack. |
| Physical State | Solid (Predicted) | Hygroscopic potential due to the hydroxyl (-OH) and amine functionality. |
Stability Logic Diagram
The following diagram illustrates the degradation pathways that necessitate the protocols in this guide.
Figure 1: Degradation pathways. Note the critical sensitivity to Oxygen (furan oxidation) and Acid (azetidine ring opening).
Protocol: Reception and Initial Inspection
Upon arrival, the compound must be moved immediately from the shipping dock to a controlled environment. Do not leave on the benchtop.
-
Visual Inspection: Check for discoloration. Pure bromofurans are typically off-white to pale yellow.[1][2] A dark brown or black color indicates significant oxidative polymerization (furan resinification).
-
Equilibration: Allow the sealed container to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric water onto the cold solid (hygroscopic protection).
-
Atmosphere Exchange: If the vendor packaging is not explicitly inert-sealed, transfer the container to a glovebox or use a Schlenk line to purge the headspace with Argon.
Storage Architecture
Solid State (Long-Term Archive)
-
Temperature: -20°C (± 5°C).
-
Atmosphere: Argon or Nitrogen blanket. Argon is preferred as it is heavier than air and provides a better blanket for solids.
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap to minimize gas exchange.
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or molecular sieves).
Solution State (Working Stocks)
-
Solvent: Anhydrous DMSO or DMF.
-
Avoid: Protic solvents (Methanol/Ethanol) for storage >24 hours, as they can promote nucleophilic ring opening of the azetidine over time.
-
Avoid: Chlorinated solvents (DCM/Chloroform) for storage, as they can become acidic (HCl formation) and trigger furan polymerization.
-
-
Concentration: High concentration stocks (e.g., 50-100 mM) are more stable than dilute solutions.
-
Shelf Life: Discard solutions after 1 month at -20°C. Fresh preparation is always recommended for biological assays.
Solubilization & Handling Protocol
This protocol ensures the compound is dissolved without inducing degradation.
Solubilization Workflow
-
Calculate: Determine the required volume of solvent.
-
Note: The theoretical density is ~1.78 g/cm³. Do not rely on volumetric displacement for solids; weigh by mass.
-
-
Solvent Selection:
-
Primary: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%.
-
Secondary: DMF (Dimethylformamide).
-
Tertiary (Immediate use only): Acetonitrile.
-
-
Dissolution:
-
Add solvent to the solid under inert gas flow.
-
Vortex gently for 30 seconds.
-
Sonication: If required, sonicate for maximum 2 minutes in a water bath. Warning: Extended sonication generates heat and free radicals, which can degrade the bromofuran moiety.
-
-
Filtration (Optional): If used for biological screening, filter through a 0.22 µm PTFE filter. Do not use Nylon filters (potential binding).
Handling Workflow Diagram
Figure 2: Step-by-step handling workflow to minimize moisture and oxygen exposure.
Quality Control (QC) & Validation
Because furan derivatives can degrade silently (without obvious color change initially), routine QC is mandatory.
-
NMR Validation:
-
Monitor the furan ring protons. In CDCl3 or DMSO-d6, furan protons typically appear between 6.0 - 7.5 ppm .
-
Degradation Sign:[3] Disappearance of aromatic furan peaks and appearance of broad aliphatic multiplets (indicating polymerization) or aldehyde peaks (ring opening).
-
-
LC-MS Validation:
-
Check for M+16 (Oxidation) or M-Br+H (Debromination) peaks.
-
Purity Threshold: Do not use for biological assays if purity <95% or if significant oxidation byproducts are present, as furan-oxides can be cytotoxic false positives.
-
Safety & Emergency Information
-
Hazards: Treat as a potential alkylating agent and mutagen due to the organobromide and strained ring.
-
PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety glasses, and lab coat. Handle only in a fume hood.
-
Spill Cleanup: Do not use bleach (oxidizer). Absorb with vermiculite and dispose of as hazardous organic waste.
References
-
Matson, S. L., et al. (2009).[4] Best practices in compound management for preserving compound integrity. Journal of Biomolecular Screening.[4] [Link]
-
National Institutes of Health (NIH). (2006). Synthesis and oxidant properties of bromobenzofuran derivatives.[Link][5]
Sources
- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 2. 3-Bromofuran | 22037-28-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for converting 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol to biaryl compounds
Application Note: Strategic Synthesis of Biaryl Compounds from 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Part 1: Executive Summary & Substrate Analysis
This guide details the reagents and protocols for converting 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (hereafter referred to as Substrate-Br ) into biaryl compounds via palladium-catalyzed cross-coupling.
The transformation relies primarily on the Suzuki-Miyaura coupling , which is preferred over Stille or Negishi couplings for this substrate due to the high toxicity of organotins and the functional group incompatibility (free alcohol) often seen with organozinc reagents.
Substrate Critical Analysis
To design a successful protocol, we must first deconstruct the chemical risks associated with Substrate-Br :
-
The 5-Bromofuran Moiety (The Electrophile):
-
Reactivity: Electron-rich heteroaryl halides like bromofurans undergo oxidative addition to Pd(0) readily. However, they are also prone to protodehalogenation (loss of Br replaced by H) if the catalytic cycle stalls.
-
Stability:[1][2] Furan rings are acid-sensitive. Strong acidic workups or Lewis acidic byproducts must be avoided to prevent ring opening.
-
-
The Azetidin-3-ol Moiety (The Side Chain):
-
Coordination Risk: The tertiary amine within the azetidine ring is a Lewis base. It can competitively coordinate to the Palladium center, potentially displacing weak ligands (like PPh3) and poisoning the catalyst.
-
Protic Interference: The free secondary alcohol (-OH) is generally tolerated in Suzuki couplings but can interfere if strong bases (e.g., NaOtBu) are used, leading to alkoxide formation.
-
Ring Strain: The azetidine ring is strained (~26 kcal/mol). While stable under standard Suzuki conditions, thermal stress (>100°C) for prolonged periods should be minimized.
-
Part 2: Reagent Selection Toolkit
The following reagents are selected based on the "Expertise & Experience" pillar, balancing reactivity with substrate stability.
Catalysts (Palladium Sources)
-
Primary Recommendation: Pd(dppf)Cl₂[3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Why: The bidentate dppf ligand bites tightly to the Pd center, preventing the azetidine amine from displacing it. It is robust, air-stable, and highly effective for heteroaryl bromides.
-
-
High-Activity Alternative: XPhos Pd G3 or G4
-
Why: For sterically hindered boronic acids or unreactive partners. The bulky biaryl phosphine ligand (XPhos) facilitates reductive elimination and prevents catalyst deactivation.
-
-
Legacy Option: Pd(PPh₃)₄
-
Why: Cheap and available, but prone to oxidation and ligand displacement by the azetidine amine. Use only if dppf is unavailable.
-
Coupling Partners
-
Aryl/Heteroaryl Boronic Acids [Ar-B(OH)₂]: The standard partner. Requires 2 equivalents of base.
-
Pinacol Esters [Ar-Bpin]: More stable, easier to purify, but atom-uneconomical.
Bases
-
Standard: K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv). Mild enough to preserve the furan and alcohol, strong enough to activate the boronic acid.
-
For Difficult Substrates: K₃PO₄ (Potassium Phosphate Tribasic). Often provides better yields in aqueous solvent mixtures for heteroaryl couplings.
Solvent Systems
-
Preferred: 1,4-Dioxane / Water (4:1) .[4][5] The water is critical for dissolving the inorganic base and activating the boronic acid. Dioxane is a good solvent for the polar azetidin-3-ol.
-
Green Alternative: Ethanol / Toluene / Water .
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Standard aryl boronic acids and initial screening.
Materials:
-
Substrate-Br (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-Br (e.g., 100 mg), Aryl Boronic Acid, and K₂CO₃.
-
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst, and recap immediately. Purge for another 1-2 minutes.
-
Expert Tip: Adding catalyst last prevents decomposition before the inert atmosphere is established.
-
-
Reaction: Heat the block/bath to 80°C . Stir vigorously for 4–16 hours.
-
Work-up:
-
Purification: Flash column chromatography (DCM/MeOH gradient or EtOAc/Hexane) is usually required. The azetidin-3-ol polarity often requires a polar eluent (e.g., 0-10% MeOH in DCM).
Protocol B: The "High-Performance" Method (XPhos Pd G3)
Best for: Sterically hindered boronic acids or if Protocol A gives low conversion.
Materials:
-
Substrate-Br (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
XPhos Pd G3 (0.02 - 0.05 equiv)
-
K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane.
Procedure:
-
Dissolve Substrate-Br and Boronic Acid in THF inside the vial.
-
Add the XPhos Pd G3 catalyst.
-
Add the aqueous K₃PO₄ solution.
-
Seal and heat to 60°C (lower temperature is often sufficient for XPhos).
-
Monitor via LC-MS after 1 hour. This catalyst is extremely fast; prolonged heating may cause side reactions.
Part 4: Visualization & Logic
Figure 1: Mechanistic Pathway & Interaction Logic
This diagram illustrates the catalytic cycle and the specific interactions of the reagents with the substrate's functional groups.
Caption: Catalytic cycle of the Suzuki coupling showing the critical oxidative addition to the bromofuran and the risk of catalyst poisoning by the azetidine nitrogen.
Figure 2: Optimization Decision Matrix
Use this logic flow to troubleshoot low yields.
Caption: Decision matrix for optimizing reaction conditions based on LC-MS outcomes.
Part 5: Troubleshooting & FAQ
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst deactivation by Azetidine amine. | Switch to XPhos Pd G3 or SPhos Pd G2 . These bulky ligands prevent amine coordination. |
| Product mass - H (De-bromination) | Hydride source present or cycle stalling. | Ensure solvent is degassed thoroughly.[7] Lower temperature. Switch solvent to Toluene/EtOH mixture. |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand loss). | Add 10 mol% extra free ligand (e.g., dppf or PPh₃) to stabilize the Pd species. |
| New Spot +18 mass (Hydrolysis) | Furan ring opening or ester hydrolysis (if present). | Reduce base strength (use NaHCO₃) or lower temperature. |
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol synthesis
Technical Support Center: Synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Ticket ID: #SYN-5BF-AZ3 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary & Core Reaction Logic
You are encountering yield issues with the synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol . This transformation is a reductive amination between 5-bromo-2-furaldehyde and azetidin-3-ol .
The Chemical Challenge:
-
Polarity Mismatch: Azetidin-3-ol is highly polar (often used as a hydrochloride salt), while the furan aldehyde is lipophilic. This creates phase-transfer or solubility issues in standard non-polar solvents (DCM/DCE).
-
Furan Sensitivity: The electron-rich furan ring is acid-sensitive (prone to ring-opening/polymerization), yet reductive amination requires an acidic pH (4–5) to activate the imine.
-
Product Isolation: The final product is a polar tertiary amine with a hydroxyl group, making it difficult to extract from the aqueous phase during workup, leading to "false" low yields.
Visualizing the Optimized Pathway
The following workflow illustrates the "Gold Standard" protocol designed to mitigate the risks identified above.
Figure 1: Optimized Reductive Amination Workflow. Note the specific choice of extraction solvent (DCM:IPA) to recover the polar product.
Troubleshooting Guide (Q&A)
This section addresses specific failure points reported by users.
Issue 1: "I see starting material (aldehyde) remaining after 24 hours."
Diagnosis: Incomplete imine formation. Root Cause: Azetidin-3-ol (secondary amine) is sterically constrained and less nucleophilic than primary amines. Furthermore, if water is present (from the hydrated salt or solvent), the equilibrium favors the aldehyde + amine, not the imine. Solution:
-
Use a Dehydrating Agent: Add anhydrous MgSO₄ or molecular sieves (4Å) during the imine formation step (before adding the reducing agent). This drives the equilibrium to the right [1].
-
Lewis Acid Promotion: If standard conditions fail, use Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 eq) as a Lewis acid/dehydrating agent. Stir the amine and aldehyde with Ti(OiPr)₄ neat or in THF for 4 hours, then dilute and reduce with NaBH₄ (caution: Ti-mediated reactions require specific quench protocols) [2].
Issue 2: "The reaction mixture turned black/tarry."
Diagnosis: Furan decomposition (Polymerization). Root Cause: Furans are acid-sensitive. While acetic acid (AcOH) is usually mild, high concentrations or elevated temperatures can initiate ring-opening, especially with the electron-withdrawing bromine substituent destabilizing the ring. Solution:
-
Temperature Control: Never heat this reaction above 30°C. Perform the reduction at 0°C to Room Temperature .
-
Acid Regulation: Ensure you are using Sodium Triacetoxyborohydride (STAB) , not Sodium Cyanoborohydride at low pH. STAB provides its own internal buffering. Do not add excess AcOH; 1.0–1.5 equivalents is sufficient [3].
Issue 3: "My conversion is high (by LCMS), but my isolated yield is <30%."
Diagnosis: Workup Failure (Partition Coefficient). Root Cause: The product, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, contains a hydroxyl group and a tertiary amine. It is highly water-soluble. Standard extraction with Ether or Hexane will leave the product in the aqueous waste. Solution:
-
The "Salting Out" Method: Saturate the aqueous quench layer with solid NaCl.
-
Polar Extraction Cocktail: Do NOT use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Repeat extraction 4–5 times.
-
Alternative: Skip aqueous workup. Adsorb the crude reaction mixture directly onto silica gel or use an SCX (Strong Cation Exchange) cartridge to capture the amine, wash away non-basic impurities (unreacted aldehyde), and elute the product with ammonia in methanol [4].
The "Gold Standard" Protocol
Reagents:
-
5-Bromo-2-furaldehyde (1.0 eq)
-
Azetidin-3-ol hydrochloride (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Acetic Acid (glacial) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Free-Basing (Crucial): In a dry flask under nitrogen, suspend Azetidin-3-ol HCl (1.1 mmol) in DCE (5 mL). Add DIPEA (1.1 mmol) and stir for 15 min until the salt dissolves/suspends finely.
-
Imine Formation: Add 5-Bromo-2-furaldehyde (1.0 mmol) and Acetic Acid (1.0 mmol). Optional: Add 200 mg activated 4Å Molecular Sieves. Stir at Room Temperature (20–25°C) for 2 hours.
-
Checkpoint: Check TLC/LCMS. You may not see a distinct imine peak due to instability, but the aldehyde peak should diminish.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) in one portion. Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 min until gas evolution ceases.
-
Extraction (The "Yield Saver"): Separate layers. Extract the aqueous layer 4 times with DCM:IPA (3:1) .
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
-
Eluent: DCM:MeOH (95:5) + 1% NH₄OH (or TEA). The base is critical to prevent the amine from streaking on the silica.
-
Data & Comparison: Reducing Agents
| Reducing Agent | Selectivity | Risk of Furan Damage | Recommended? | Notes |
| NaBH(OAc)₃ | High | Low | YES | Best balance. Reduces imine faster than aldehyde. No toxic cyanide. |
| NaBH₃CN | High | Low | Conditional | Effective but generates toxic HCN byproducts.[1] Harder workup. |
| NaBH₄ | Low | High | NO | Reduces aldehyde to alcohol too fast. Requires 2-step (Imine isolation) which is hard for this substrate. |
| H₂ / Pd-C | Low | High | NO | High risk of de-halogenation (removing the Bromine) or reducing the furan ring. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][3][4][5] Encyclopedia of Reagents for Organic Synthesis.
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination Application Note."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting instability of furan rings in azetidine compounds
Status: Active Ticket Type: Chemical Stability & Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fragility" Paradox
You are likely encountering a specific failure mode common to high-value pharmacophores: the chemical incompatibility between the basic, strained azetidine ring and the acid-sensitive, electron-rich furan ring .
While azetidines are excellent rigid spacers for drug discovery, their synthesis often requires amine protection (typically N-Boc). The standard acidic deprotection of N-Boc is the primary cause of furan destruction, leading to "black tar" or complex mixtures. This guide provides non-standard protocols to preserve the furan ring during azetidine manipulation.
Diagnostic Flowchart
Use this logic tree to identify the root cause of your compound's instability.
Figure 1: Diagnostic logic for identifying furan-azetidine instability modes.
Technical Deep Dive (FAQs)
Q1: Why does my reaction turn into "black tar" when I use HCl or TFA?
The Mechanism of Failure: Furans are masked 1,4-dicarbonyls. In the presence of strong Bronsted acids (like HCl or TFA used for Boc-deprotection), the furan ring undergoes protonation followed by hydration. This opens the ring to form reactive aldehydes (succindialdehyde derivatives), which rapidly polymerize into dark, insoluble oligomers [1].
The Azetidine Factor: The basic nitrogen of the azetidine can locally buffer the acid, but once protonated, the excess acid in the medium attacks the furan.
Q2: Why did my compound disappear on the silica column?
Silica gel is weakly acidic (pH ~4-5). For highly electron-rich furans, this surface acidity is sufficient to catalyze the ring-opening mechanism described above or promote decomposition.
-
Solution: Pre-treat silica with 1% Triethylamine (TEA) or switch to Neutral Alumina [2].
Q3: Is the azetidine ring itself unstable?
Generally, no. While azetidines have high ring strain (~26 kcal/mol), they are kinetically stable to most conditions except strong nucleophiles or extreme heating. The failure is almost exclusively driven by the furan. However, avoid strong nucleophiles that could open the azetidine ring [3].
Critical Pathways: The Mechanism of Destruction
Understanding how the acid destroys the furan is vital for selecting the right inhibitor/scavenger.
Figure 2: Acid-catalyzed hydrolysis pathway of furan leading to polymerization.
Validated Protocols
Protocol A: Furan-Safe N-Boc Deprotection (TMSOTf Method)
Standard TFA/HCl methods are forbidden. Use this Lewis-Acid mediated protocol.
Why this works: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) cleaves the Boc group via a silyl-cation mechanism rather than a proton-transfer mechanism, avoiding the low pH that destroys the furan [4].
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Furan-Azetidine-N-Boc |
| 2,6-Lutidine | 3.0 | Non-nucleophilic base (Acid Scavenger) |
| TMSOTf | 2.0 - 3.0 | Lewis Acid (Cleavage Agent) |
| DCM | Solvent | 0.1 M Concentration |
Step-by-Step:
-
Prepare: Dissolve the substrate and 2,6-lutidine in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.
-
Add: Dropwise addition of TMSOTf. The solution should remain clear or turn slightly yellow (not black).
-
React: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours. Monitor by TLC (stain with KMnO4, not p-Anisaldehyde which is acidic).
-
Quench: Quench with saturated aqueous NaHCO3 (maintain basic pH).
-
Workup: Extract with DCM. The furan ring remains intact.[1]
Protocol B: Oxidative Stabilization (The "Air" Problem)
Furans react with Singlet Oxygen (
-
Degas Solvents: Always sparge solvents with Argon for 15 mins before dissolving furan compounds.
-
Add Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) to your storage vials if the compound is an oil.
-
Storage: Store under Argon at -20°C.
References
-
Mechanism of Furan Ring Opening
- Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution
- Source: Scite.ai / Journal of Physical Chemistry
-
URL:[Link]
-
Purification on Neutral Supports
-
Azetidine Stability Profile
-
TMSOTf Deprotection Protocol
-
Oxidative Instability (Singlet Oxygen)
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bromofuran-Azetidine Coupling Optimization
Technical Deep Dive: The "Mismatch" Challenge
Coupling bromofurans with azetidines presents a unique "electronic and steric mismatch" that often leads to catalytic failure or decomposition.
-
The Electrophile (Bromofuran): Unlike electron-deficient pyridines, furans are electron-rich
-excessive heterocycles. This makes the C–Br bond stronger and oxidative addition slower. Furthermore, 2-bromofuran is notoriously unstable and prone to polymerization or protodehalogenation compared to 3-bromofuran. -
The Nucleophile (Azetidine): While less sterically demanding than diethylamine, the azetidine ring possesses significant angle strain (~26 kcal/mol). Although
-hydride elimination is geometrically disfavored compared to acyclic amines, the ring is susceptible to opening under Lewis-acidic conditions or high thermal stress.
This guide moves beyond standard "screening kits" to provide a mechanistic rationale for ligand and condition selection.
Critical Parameter Selection (The "Engine")
Ligand Selection: The Dialkylbiaryl Phosphine Advantage
For this specific coupling, standard ligands like BINAP or DPPF often fail due to slow oxidative addition into the electron-rich furan. You require ligands that create a highly active, electron-rich Pd(0) species but are bulky enough to promote reductive elimination.
| Ligand | Recommendation Status | Technical Rationale |
| RuPhos | Primary Recommendation | Excellent for secondary amines. The bulk prevents |
| tBuBrettPhos | Secondary Recommendation | Specifically optimized for heteroaryl halides and sensitive substrates. Use if RuPhos fails to convert. |
| XPhos | Alternative | Good generalist, but often requires higher temperatures which may decompose 2-bromofurans. |
| BINAP/DPPF | Not Recommended | Generally insufficient for electron-rich heteroaryl bromides; slow oxidative addition leads to furan decomposition. |
Catalyst Source: The G3/G4 Precatalyst Shift
Stop using
-
Why? In situ reduction of Pd(II) to Pd(0) is often inefficient with electron-rich amines, leading to variable induction periods. During this "lag," sensitive 2-bromofurans can polymerize.
-
Solution: Use Palladacycle Precatalysts (Gen 3 or Gen 4) (e.g., RuPhos-Pd-G4). These activate rapidly upon exposure to base, ensuring immediate catalytic turnover.
Troubleshooting & Diagnostics (Q&A)
Q1: I am seeing significant "Protodehalogenation" (Product is Furan-H). Why?
Diagnosis: This is the reduction of the C-Br bond without coupling.
-
Cause 1 (Solvent): Ethereal solvents (THF, Dioxane) can act as hydride sources via radical mechanisms if peroxides are present.
-
Cause 2 (Mechanism): If the amine binding is slow, the Pd(II)-Ar species may undergo
-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H. -
Fix:
-
Switch to Toluene (inert to hydride transfer).
-
Use degassed solvents (sparge with Argon for 15 mins).
-
Increase amine concentration (1.2 – 1.5 equiv) to outcompete side reactions.
-
Q2: My reaction turns black/tarry immediately. Is it the Azetidine?
Diagnosis: Likely Furan Polymerization .
-
Mechanism: Furans are acid-sensitive.[1] While Buchwald conditions are basic, the use of strong alkoxide bases (NaOtBu) at high temperatures (
C) can degrade electron-rich furans. -
Fix: Switch to a milder base system.
-
Standard: NaOtBu (Fast, but harsh).
-
Optimized:
or (Milder). -
Note: Weak bases require higher temperatures, so a balance is needed. Try
in Toluene at C first.
-
Q3: Low conversion with 2-Bromofuran specifically?
Diagnosis: Catalyst deactivation or substrate volatility.
-
Fact: 2-Bromofuran is volatile and unstable.
-
Fix:
-
Do not apply high vacuum to the reaction vessel containing 2-bromofuran.
-
Use the RuPhos-Pd-G4 precatalyst to ensure the reaction starts immediately at lower temperatures (
C).
-
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting common failure modes in bromofuran-azetidine couplings.
Standard Operating Procedure (SOP)
Objective: Coupling 3-bromofuran with azetidine (HCl salt).
Reagents:
-
3-Bromofuran (1.0 equiv)
-
Azetidine HCl (1.2 equiv) — Free base is volatile; salt is preferred but requires extra base.
-
Catalyst: RuPhos-Pd-G4 (1.0 – 2.0 mol%)
-
Base:
(3.0 equiv) — Excess needed to neutralize HCl salt and drive coupling. -
Solvent: Anhydrous Toluene (0.2 M concentration).
Protocol:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add Azetidine HCl,
, and RuPhos-Pd-G4 to the vial. -
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition:
-
Add anhydrous Toluene via syringe.
-
Add 3-Bromofuran via syringe. Note: If using 2-bromofuran, ensure it is freshly distilled or passed through a neutral alumina plug if colored.
-
-
Reaction: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm) for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
References
-
RuPhos/BrettPhos Utility: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.
-
Precatalyst Activation: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Reviews, 2016.
-
Furan Stability & Reactivity: Keay, B. A. "Synthetic Strategies for the Preparation of 2-Substituted Furans." Chemical Society Reviews, 1999.
-
Azetidine Ring Strain: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
Sources
Preventing decomposition of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol in solution
Introduction: The Instability Triad
You are likely experiencing degradation because 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol sits at the intersection of three high-risk chemical functionalities. It is not merely a "fragile" molecule; it is a system prone to autocatalytic destruction if not handled with specific protocols.
-
The Furfuryl Amine Motif: The carbon linking the furan and the azetidine is a "furfuryl" position. In the presence of even trace acids (protons), this position forms a carbocation that triggers rapid, irreversible polymerization (resinification), often observed as the solution turning black/brown [1, 6].
-
The Electron-Rich Furan: The furan ring is highly susceptible to oxidative ring opening by atmospheric oxygen, a process accelerated by light and trace metals [1, 3].
-
The C-Br Bond: Brominated furans are photolabile. Exposure to ambient light can cause homolytic cleavage of the C-Br bond, leading to radical species that propagate further decomposition [12].
Module 1: Solvent Selection & Preparation
The Golden Rule: Never dissolve this compound in non-neutralized chlorinated solvents.
Chloroform (
Recommended Solvent Systems
| Solvent Class | Recommendation | Technical Rationale |
| DMSO (Dimethyl Sulfoxide) | Highly Recommended | Aprotic and polar. It suppresses furan polymerization effectively compared to water or alcohols [6].[1] Ideal for stock solutions. |
| Methanol / Ethanol | Conditional | Usable only if the solution is kept basic. In acidic conditions, alcohols can trap ring-opening intermediates as acetals, altering your molecule [6]. |
| Chloroform ( | High Risk | MUST be neutralized. Filter through basic alumina or add silver foil/K2CO3 before use. Old chloroform is the #1 cause of sample death. |
| Water | Avoid | Aqueous solutions promote ring opening and polymerization, especially at low pH [1, 7]. |
The "Trace Base" Protocol
For any solution intended to be stored for >1 hour, you must buffer the system against autogenous acidity.
-
Prepare Solvent: Add 0.05% v/v Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to your solvent before adding the compound.
-
Solid State: If drying the compound, ensure it is a free base, not a salt (e.g., HCl salt). If it is a salt, it must be stored at -80°C.
Module 2: Environmental Control & Storage
The following decision tree illustrates the critical storage logic required to maintain compound integrity.
Figure 1: Decision matrix for storage and handling. Note the critical intervention required for chlorinated solvents.
Module 3: Troubleshooting Specific Issues
Scenario A: The solution turned yellow/brown overnight.
-
Diagnosis: Oxidative ring opening of the furan.
-
Mechanism: Oxygen attacks the furan ring, forming an endoperoxide intermediate which rearranges into a 1,4-dicarbonyl (often yellow/orange) [1, 3].[2]
-
Corrective Action:
-
Purge all future solvents with Argon/Nitrogen for 15 minutes (sparging) before use.
-
Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.1% if the application allows (e.g., for NMR, but not for biological assay).
-
Scenario B: Black precipitate or "tar" on the glass walls.
-
Diagnosis: Acid-catalyzed polymerization (Humins).
-
Mechanism: Protonation of the furan or the benzylic nitrogen leads to a chain reaction, forming polyfuranic chains [6, 7].
-
Corrective Action:
-
Check the pH of your solvent.
-
Immediate Rescue: If valuable, filter the solution through a basic silica plug to remove the polymer and neutralize the remaining acid.
-
Future Prevention: Switch to DMSO-d6 for analysis or add DIPEA.
-
Scenario C: Loss of the Bromine signal in NMR/Mass Spec.
-
Diagnosis: Photodehalogenation.
-
Mechanism: UV light cleaves the C-Br bond [12].
-
Corrective Action:
-
Wrap all vials in aluminum foil immediately.
-
Work under low-light conditions or yellow light if possible.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) in my LCMS mobile phase? A: Avoid if possible. While 0.1% Formic acid is standard, TFA is too strong and can degrade the furan on the column or in the autosampler.
-
Alternative: Use Ammonium Acetate (10mM) or Ammonium Bicarbonate (pH 7-8). If you must use acid, inject immediately and keep the autosampler at 4°C.
Q2: I need to remove the solvent. Can I use a rotavap? A: Proceed with caution. Heating a furfuryl amine solution concentrates trace acids, accelerating polymerization.
-
Protocol: Do not exceed 30°C. Do not distill to dryness (leave a small oil film). Re-dissolve immediately or freeze.
Q3: Is the azetidine ring the weak point? A: Surprisingly, no. While strained, the azetidin-3-ol is relatively robust compared to the electron-rich bromofuran. If you see degradation, it is almost certainly the furan or the linker [11, 22].
Q4: Can I store this in water for biological assays? A: Only for short durations (hours). Furans are hydrophobic; forcing them into water often requires co-solvents (DMSO). In water, the furan is prone to hydration and ring opening over days [6]. Prepare fresh stocks in DMSO and dilute into media immediately before use.
References
-
Vertex AI Search. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Publishing. 2
-
Vertex AI Search. (2024). Catalyzed aerobic oxidative coupling of furans with indoles. RSC Publishing. 3
-
Vertex AI Search. (2000).[4] Oxidations of Furan Rings in Organic Synthesis. SSRN. 4
-
Vertex AI Search. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. RSC Publishing. 1
-
Vertex AI Search. (2025). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ResearchGate. 5
-
ChemicalBook. (2025). Azetidin-3-ol Properties and Uses. 6[7]
-
Vertex AI Search. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. 8[7][3]
-
CymitQuimica. (2025).[9] Azetidin-3-ol Structure and Stability. 10
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 2. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]
Technical Support Center: Bromofuran Azetidine Coupling Protocols
Ticket ID: #BF-AZ-992 Subject: Resolving Catalyst Deactivation in Cross-Coupling of Bromofuran Azetidines Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Problem Diagnosis
The Challenge: Coupling bromofuran azetidines presents a "Dual-Threat" to palladium catalysis. You are likely experiencing stalled conversion (<20%) or immediate catalyst precipitation (Pd black).
The Root Cause:
-
Lewis Base Poisoning: Unlike aziridines (
), azetidines possess a high basicity ( ), comparable to secondary amines. The azetidine nitrogen acts as a potent -donor, displacing phosphine ligands from the Palladium center and forming an inactive [Pd(II)-Substrate] complex. -
Electronic Mismatch: Bromofurans are electron-rich heteroaryl halides. They undergo oxidative addition significantly slower than electron-deficient aryl halides (e.g., 4-bromoacetophenone). This slow kinetics increases the residence time of the catalyst in vulnerable states, allowing the azetidine nitrogen to sequester the metal.
Mechanism of Failure (Visualized)
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory pathway caused by the azetidine nitrogen.
Figure 1: The "Death Spiral" of the catalyst. The azetidine nitrogen outcompetes phosphine ligands, particularly when oxidative addition is slow due to the electron-rich furan ring.
Troubleshooting & Optimization Protocols
Protocol A: The "Shielding" Strategy (Recommended)
Best for: Early-stage synthesis where step count is less critical than reliability.
The most robust solution is to remove the Lewis basicity of the azetidine entirely via protection.
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Sterically bulky and electronically withdrawing. Reduces N-basicity effectively. |
| Alternative | Tosyl (Ts) or Cbz | Use if acidic deprotection (Boc) harms the furan ring later. |
| Catalyst System | Pd(dppf)Cl₂ · DCM | Robust, ferrocene-based ligand that withstands moderate steric bulk. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is milder on the furan ring than carbonates or hydroxides. |
Step-by-Step:
-
Dissolve Bromofuran-Azetidine (1.0 equiv) in DCM.
-
Add
(1.1 equiv) and (1.2 equiv). Stir 2h (Yield >95%). -
Evaporate and use the crude N-Boc substrate for the coupling.
-
Coupling: Run with 5 mol% Pd catalyst in Dioxane/Water (4:1) at 80°C.
Protocol B: The "Overpower" Strategy (Process Friendly)
Best for: Convergent synthesis where protecting group operations are too costly.
If you must couple the free amine, you need a ligand that binds Palladium tighter than the azetidine nitrogen does.
Required Catalyst System: Buchwald G3/G4 Precatalysts
Do not use
| Component | Selection | Why? |
| Ligand | XPhos or RuPhos | These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the azetidine nitrogen while allowing the flat bromofuran to react. |
| Source | XPhos Pd G4 | Pre-formed oxidative addition complex ensures immediate entry into the catalytic cycle, minimizing the "induction period" where poisoning occurs. |
| Solvent | n-Butanol or t-Amyl Alcohol | Protic solvents can solvate the amine via H-bonding, slightly reducing its availability to poison the metal. |
Step-by-Step:
-
Charge reaction vessel with Bromofuran-Azetidine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%) .
-
Add
(3.0 equiv) . -
Add degassed n-Butanol (0.2 M) .
-
Heat to 100°C immediately (Fast ramp rates are crucial to initiate the catalyst before poisoning sets in).
Protocol C: The "Decoy" Strategy (Lewis Acid Additive)
Best for: High-throughput screening (HTS) or when specific ligands are unavailable.
Use an additive to bind the azetidine nitrogen reversibly.
-
Additive: Zinc Chloride (
) or Magnesium Chloride ( ). -
Stoichiometry: 0.5 - 1.0 equiv relative to the azetidine.
-
Mechanism: The hard Lewis acid (
) preferentially binds the hard base (Azetidine N), leaving the soft Palladium to react with the soft Bromofuran.
Diagnostic Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Diagnostic logic for isolating the failure mode in bromofuran couplings.
Frequently Asked Questions (FAQ)
Q: Why is the bromofuran more difficult than a bromobenzene?
A: Bromofurans are electron-rich. In the oxidative addition step (
Q: Can I use acid to protonate the azetidine nitrogen during the coupling? A: Generally, no. While protonation would stop the poisoning, Suzuki couplings require a base to activate the boronic acid (forming the boronate "ate" complex) for transmetallation. Adding strong acid would neutralize your base and potentially polymerize the furan ring (furans are acid-sensitive).
Q: I see "Pd Black" immediately upon heating. What does this mean? A: This indicates ligand dissociation.[1] The azetidine nitrogen likely displaced your phosphine ligand, forming a [Pd(Azetidine)_n] complex which is unstable at high temperatures, leading to the collapse of the complex into bulk Palladium metal. You must use a chelating ligand (dppf) or a bulky ligand (XPhos) that cannot be easily displaced.
Q: Is the position of the bromine on the furan important? A: Yes. 2-bromofurans are generally more reactive (and less stable) than 3-bromofurans. If using 2-bromofurans, avoid high temperatures (>100°C) as they are prone to protodehalogenation.
References
-
Mechanistic Insight on Amine Poisoning
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Heterocycles."
- Source:Chemical Science, 2011.
- Context: Establishes the competitive binding modes of basic nitrogens in Pd-c
-
Azetidine Basicity & Properties
- Title: "Theoretical analysis of Lewis basicity based on local electron-donating ability. Origin of basic strength of cyclic amines."
- Source:Journal of Physical Chemistry A, 2004.
- Context: Confirms azetidine ( ) is significantly more basic than aziridine, behaving like a standard secondary amine.
-
Buchwald Precatalyst Utility
-
Lewis Acid Additives (The "Decoy" Strategy)
-
Title: "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn[4]···N Interactions."
- Source:Chemistry - A European Journal, 2016.
- Context: Demonstrates the use of Zinc additives to sequester nitrogen lone pairs during c
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Techniques for Difficult Azetidine-3-ol Derivatives
This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges in the crystallization of azetidine-3-ol derivatives. These small, strained-ring structures are pivotal in modern medicinal chemistry, yet their unique physicochemical properties—notably the polar hydroxyl group and rigid four-membered ring—frequently complicate the isolation of high-quality crystalline material. This document is structured in a question-and-answer format to provide direct, actionable solutions to common experimental hurdles, grounded in established crystallographic principles.
Troubleshooting Guide & FAQs
Issue 1: My compound consistently fails to crystallize, yielding only oil or an amorphous precipitate.
Question: I have attempted to crystallize my azetidine-3-ol derivative using standard cooling and slow evaporation methods with solvents like ethyl acetate/heptane, but it invariably separates as a persistent oil or an amorphous solid. What is the underlying cause, and what should be my next strategic steps?
Answer:
This is the most frequently encountered challenge with this class of compounds. The formation of an oil or amorphous solid indicates that the process of nucleation and crystal lattice formation is being kinetically or thermodynamically inhibited. The molecular structure of azetidine-3-ol derivatives is directly responsible for this behavior.
Causality Behind the Issue:
-
Dominant Hydrogen Bonding: The hydroxyl (-OH) group is a powerful hydrogen bond donor and acceptor. In moderately polar solvents, it can form strong hydrogen bonds with the solvent molecules, preventing the necessary self-association required for crystallization.[1][2] This strong solute-solvent interaction must be overcome for the solute-solute interactions that build a crystal lattice to dominate.
-
High Polarity: The combination of the nitrogen and oxygen heteroatoms imparts a significant dipole moment to the molecule. This can lead to very high solubility in polar solvents and poor solubility in non-polar solvents, making it difficult to find a solvent system that supports the slow, controlled reduction in solubility needed for crystal growth.[3] If solubility is too high, the solution may not reach the necessary supersaturation; if it's too low, the compound crashes out as a disordered, amorphous solid.[4]
-
Kinetic Trapping: Oiling out is a liquid-liquid phase separation where the solute concentrates into a separate, highly viscous liquid phase.[5] This "oil" is a kinetically trapped state where the molecules have aggregated but lack the order of a crystal. The high viscosity within the oil severely restricts the molecular reorientation needed to form a crystal lattice.
Troubleshooting Workflow for Oiling or Amorphous Precipitation:
Caption: Logical workflow for troubleshooting crystallization failure of azetidine-3-ol derivatives.
Detailed Protocols & Methodologies:
1. Antisolvent Crystallization: This is often the most effective technique for moderately to highly soluble compounds. The goal is to find a solvent pair where the compound is soluble in the "solvent" and insoluble in the "antisolvent," and the two are miscible.[6][7]
-
Step-by-Step Protocol:
-
Dissolve the compound in a minimal volume of a good solvent (e.g., isopropanol, acetonitrile, or acetone).
-
Using a pipette or syringe, add a poor solvent (the "antisolvent," e.g., heptane, toluene, or diethyl ether) dropwise with gentle stirring.[8]
-
Continue adding the antisolvent until the solution becomes faintly and persistently turbid (cloudy). This is the metastable zone, where nucleation is most favorable.[9]
-
If the solution becomes too cloudy, add a drop or two of the good solvent to redissolve the precipitate.
-
Seal the vial and allow it to stand undisturbed. If no crystals form, slow cooling of the vial may be beneficial.
-
2. Vapor Diffusion: This gentle method is ideal for milligram-scale quantities and can produce exceptionally high-quality crystals by very slowly changing the solvent composition.[5][10][11]
-
Step-by-Step Protocol:
-
Dissolve your compound (1-10 mg) in a small volume (0.1-0.5 mL) of a relatively volatile "good" solvent (e.g., dichloromethane, methanol, THF) in a small, open vial.
-
Place this inner vial inside a larger, sealable chamber (e.g., a screw-cap jar or a larger vial).
-
Add a larger volume (1-3 mL) of a volatile "poor" solvent (the antisolvent, e.g., pentane, diethyl ether, hexane) to the outer chamber, ensuring the liquid level is below the top of the inner vial.[11]
-
Seal the outer chamber tightly. The more volatile antisolvent will slowly diffuse as a vapor into the inner vial, gradually reducing the solubility of your compound and inducing crystallization.[12][13]
-
Table 1: Recommended Solvent/Antisolvent Systems for Azetidine-3-ol Derivatives
| Good Solvent (for dissolving) | Antisolvent (for precipitating) | Boiling Point (°C) (Solvent / Antisolvent) | Key Considerations |
| Isopropanol (IPA) | Heptane | 82 / 98 | Excellent system for compounds with strong H-bonding capacity. Heptane effectively reduces polarity. |
| Acetonitrile | Toluene | 82 / 111 | Good for moderately polar compounds. Toluene's aromaticity can aid in crystal packing.[5] |
| Acetone | Diethyl Ether | 56 / 35 | Both solvents are highly volatile; best for vapor diffusion or very fast experiments. |
| Methanol | Dichloromethane (DCM) | 65 / 40 | A polar protic solvent with a less polar antisolvent. Good for vapor diffusion. |
| Tetrahydrofuran (THF) | Hexane | 66 / 69 | A common and effective ether/hydrocarbon pair with similar boiling points.[10] |
Issue 2: Crystals are obtained, but they are of poor quality (e.g., very fine needles, twinned, or too small for analysis).
Question: I have successfully produced solid material, but the crystals are consistently too small or ill-formed for single-crystal X-ray diffraction. How can I improve the crystal size and quality?
Answer:
The formation of numerous small or poorly-formed crystals is a classic sign of excessively rapid nucleation and subsequent fast crystal growth.[4] When supersaturation is achieved too quickly, the system relieves this thermodynamic pressure by forming a multitude of nuclei simultaneously, leaving insufficient solute for each nucleus to grow into a large, well-ordered crystal. The key is to slow down the entire process and control the point of nucleation.
Causality Behind the Issue:
-
High Supersaturation: Cooling a solution too quickly, adding an antisolvent too fast, or allowing rapid evaporation creates a high level of supersaturation, favoring nucleation over growth.[6]
-
Impurities: Even trace amounts of impurities can inhibit crystal growth by adsorbing onto the crystal faces, disrupting the regular addition of solute molecules and potentially altering the crystal habit.[14][15][16][17] This can lead to twinning or the cessation of growth altogether.[18]
-
Mechanical Disturbance: Agitation or vibrations can create secondary nucleation sites, leading to a larger number of smaller crystals.[19]
Strategies for Improving Crystal Quality:
Caption: A decision-making workflow for refining and improving the quality of existing crystals.
Detailed Protocols & Methodologies:
1. Re-purification: Before optimizing crystallization, ensure the highest possible purity of your material. Impurities are a common cause of poor crystal quality.[20]
-
Actionable Steps:
-
Perform a final, careful column chromatography step.
-
If applicable, consider recrystallizing the compound from a different solvent system than the one intended for final single-crystal growth.
-
For basic azetidines, forming a salt (e.g., HCl or TFA salt), recrystallizing the salt, and then liberating the free base can be an effective purification strategy.
-
2. Seeding: This is a powerful technique to control crystallization by providing a pre-existing template for growth, bypassing the stochastic nature of primary nucleation.[21][22]
-
Step-by-Step Protocol:
-
Obtain seed crystals by crushing a few of your best (even if small) existing crystals into a fine powder.
-
Prepare a saturated or slightly undersaturated solution of your compound in a chosen solvent system at room temperature. Ensure it is free of any undissolved solid.
-
Induce a low level of supersaturation. This can be done by either cooling the solution by a few degrees or by adding a very small amount of antisolvent (not enough to cause cloudiness). A good rule of thumb is to aim for about one-third of the way into the metastable zone.[9]
-
Using the tip of a spatula or a needle, introduce a tiny amount of the seed crystal powder into the supersaturated solution.[23]
-
Seal the vessel and leave it completely undisturbed. The seed crystals should now grow larger over time without the formation of new crystals.
-
Frequently Asked Questions (FAQs)
Q1: My azetidine-3-ol derivative is a zwitterion. How should I modify my crystallization strategy?
A1: Zwitterionic compounds, which contain both acidic and basic functional groups and exist as inner salts, present unique challenges due to their high polarity and strong, charge-assisted hydrogen bonding capabilities.[24] They are often highly soluble in polar protic solvents (like water or methanol) and virtually insoluble in nonpolar solvents.
-
Strategy: Focus on highly polar solvent systems. Slow evaporation from water, methanol, or ethanol is often successful.[25] Antisolvent crystallization using a polar solvent like water or methanol and a miscible, slightly less polar antisolvent like acetonitrile or isopropanol can also be effective.[25] It is critical to ensure the pH of the solution is near the compound's isoelectric point to maintain the zwitterionic state.[14]
Q2: Should I consider derivatization or using a protecting group on the hydroxyl function to aid crystallization?
A2: Yes, this is a valid advanced strategy. If the hydroxyl group's hydrogen bonding is the primary impediment to crystallization, masking it can dramatically alter the molecule's intermolecular interactions.
-
Strategy: Protecting the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., benzyl ether) can reduce its polarity and eliminate a key hydrogen bonding site, often leading to more favorable crystal packing. This adds synthetic steps (protection/deprotection), so it is typically reserved for cases where all other methods have failed. Ionization by protonating or deprotonating the compound can also be a useful strategy to leverage ionic interactions and hydrogen bonding for better crystal formation.[4]
Q3: Can additives or co-formers help crystallize a stubborn azetidine-3-ol?
A3: Yes, this technique, known as co-crystallization, can be very effective. A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, most commonly hydrogen bonding.[26][27]
-
Strategy: Select a "co-former" molecule that has complementary hydrogen bonding groups (e.g., a carboxylic acid to pair with the azetidine nitrogen, or a pyridine to pair with the hydroxyl group).[28] Screening for co-crystals involves dissolving your compound and a stoichiometric amount of the co-former together and attempting crystallization using the standard methods described above. This can introduce new, more favorable packing motifs that facilitate crystallization.
References
-
Title: Seeding Studies For Crystallization - Improve Batch Consistency Source: Mettler Toledo URL: [Link]
-
Title: Seeding: A Simple but Effective Method for Crystallisation Control Source: CatSci URL: [Link]
-
Title: Effects of impurities on crystal growth processes Source: ScholarBank@NUS, National University of Singapore URL: [Link]
-
Title: Effect of impurities on the crystal growth from solutions A new kinetic model Source: SciSpace URL: [Link]
-
Title: Seeding Techniques and Optimization of Solution Crystallization Processes Source: ACS Publications (Crystal Growth & Design) URL: [Link]
-
Title: Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach Source: Oxford University Press URL: [Link]
-
Title: 5 Protein Crystallization Seeding Methods for Bigger Crystals Source: Bitesize Bio URL: [Link]
-
Title: Guide for crystallization Source: University of Geneva URL: [Link]
-
Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL: [Link]
-
Title: How the impurities in the solute can affect the induction time during crystallization Source: ResearchGate URL: [Link]
-
Title: Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules Source: ACS Publications (Crystal Growth & Design) URL: [Link]
-
Title: Using AntiSolvent for Crystallization Source: Mettler Toledo URL: [Link]
-
Title: Hanging Drop Vapor Diffusion Crystallization Source: Hampton Research URL: [Link]
-
Title: Crystal Growth Source: Linac Coherent Light Source, SLAC National Accelerator Laboratory URL: [Link]
-
Title: Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen Source: Royal Society of Chemistry (CrystEngComm) URL: [Link]
-
Title: The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]
-
Title: Protein Crystallization for X-ray Crystallography Source: NIH National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Effect of impurities on the processes of crystal growth Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]
-
Title: A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut Source: MDPI (Crystals) URL: [Link]
-
Title: The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols Source: MDPI (Crystals) URL: [Link]
-
Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Co-crystallization of a neutral molecule and its zwitterionic tautomer Source: NIH National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Growing X-ray Quality Crystals Source: Graz University of Technology (TU Graz) URL: [Link]
-
Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]
-
Title: Crystallization by Antisolvent Addition and Cooling Source: SciSpace URL: [Link]
-
Title: Antisolvent Crystallization Source: EIT RawMaterials Academy URL: [Link]
-
Title: Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization Source: YouTube (Mettler-Toledo) URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: NIH National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4. Crystallization Source: University of California, Davis URL: [Link]
-
Title: Zwitterion - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol Source: IUCr Journals URL: [Link]
-
Title: crystallization of small molecules Source: University of Barcelona URL: [Link]
-
Title: Chemical crystallization Source: SPT Labtech URL: [Link]
-
Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]
-
Title: The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols Source: ResearchGate URL: [Link]
-
Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: University of Colorado Boulder URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules Source: University of Southampton ePrints URL: [Link]
-
Title: Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization Source: MDPI (Membranes) URL: [Link]
-
Title: Chapter 2: The Role of Hydrogen Bonding in Co-crystals Source: Royal Society of Chemistry Books URL: [Link]
-
Title: Crystal Growing Tips Source: University of Florida, Center for X-ray Crystallography URL: [Link]
-
Title: Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers Source: NIH National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes Source: The Royal Society Publishing URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. How To [chem.rochester.edu]
- 5. unifr.ch [unifr.ch]
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- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. mt.com [mt.com]
- 9. catsci.com [catsci.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
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- 20. creative-biostructure.com [creative-biostructure.com]
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- 27. books.rsc.org [books.rsc.org]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Comparative Guide: LC-MS Fragmentation Patterns of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Executive Summary & Structural Context[1][2][3]
This guide provides a technical analysis of the fragmentation behavior of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol . As a building block containing both a strained saturated heterocycle (azetidine) and a halogenated aromatic system (bromofuran), this molecule presents a unique challenge in mass spectrometry.
The core analytical challenge lies in balancing the lability of the azetidine ring (which opens easily) against the stability of the furan moiety . Furthermore, the distinct isotopic signature of Bromine (
Key Molecular Features:
-
Formula:
-
Monoisotopic Mass (
): 230.9895 Da -
Protonated Precursor (
): 231.9968 Da (and 233.9948 Da) -
Structural Tension: High ring strain in the 4-membered azetidine (
kcal/mol) vs. aromatic stability of the furan.
Experimental Methodology
To replicate the data presented in this comparison, the following high-resolution LC-MS/MS protocol is recommended. This protocol is "self-validating" by utilizing the bromine isotope pattern to confirm precursor isolation before fragmentation.
LC-MS/MS Protocol (Orbitrap/Q-TOF)
| Parameter | Setting / Description | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.9 µm) | Retains the moderately polar amine; provides sharp peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Ionization | ESI Positive Mode (+3.5 kV) | The tertiary amine (azetidine nitrogen) is the primary protonation site. |
| Isolation Window | 4.0 Da | Critical: Must be wide enough to capture both |
| Collision Energy | Stepped NCE (20, 35, 50 eV) | Low energy preserves the ring; high energy accesses the C-Br cleavage. |
Comparative Analysis: CID vs. HCD Fragmentation[4][5][6]
The choice of fragmentation mode significantly alters the observed spectrum for azetidine derivatives. Below is a comparison of Collision Induced Dissociation (CID) (typical of Triple Quads/Traps) and Higher-energy Collisional Dissociation (HCD) (typical of Orbitraps/Q-TOFs).
Fragmentation Behavior Table[1]
| Feature | CID (Resonant Excitation) | HCD (Beam-Type) |
| Energy Regime | Slow heating (msec timeframe). | Fast activation (µsec timeframe). |
| Dominant Pathway | Thermodynamic Control: The lowest energy pathway dominates. Primarily neutral loss of | Kinetic Control: Accesses higher energy barriers. Promotes ring opening and C-N bond cleavage . |
| Low Mass Cutoff | Yes (The "1/3 Rule"): Fragments < 1/3 of precursor m/z are often lost (e.g., the azetidine ring fragment at m/z 72 might be unstable/undetected). | No: All ions are detected. Crucial for observing the low-mass azetidine diagnostic ion ( |
| Isotope Retention | High. The Br-C bond rarely breaks, preserving the 1:1 doublet in almost all fragments. | Moderate. High NCE (>50) can sever the C-Br bond, creating a mono-isotopic furan cation. |
Mechanistic Fragmentation Pathways[1][7][8][9]
The fragmentation logic follows three distinct branches, driven by the protonation of the tertiary nitrogen.
Pathway A: Dehydration (Low Energy)
Driven by the hydroxyl group on the azetidine.
-
Mechanism: E2-type elimination or neighboring group participation.
-
Result:
. -
Diagnostic: Mass shift of -18.01 Da. Retains Br doublet.
Pathway B: C-N Bond Cleavage (Medium Energy)
Driven by the inductive effect of the protonated nitrogen and the stability of the resulting carbocations.
-
Cleavage: Separation of the "Linker" from the "Ring".
-
Fragment 1 (Furan Side): (5-bromofuran-2-yl)methyl cation (
158.9/160.9). Base Peak in HCD. -
Fragment 2 (Azetidine Side): Azetidin-3-ol cation (
72.04). Only visible in HCD/Q-TOF due to low mass.
Pathway C: Ring Opening (High Energy)
The strain of the azetidine ring is released.
-
Mechanism: Retro-2+2 cycloaddition or ring scission.
-
Result: Loss of
or formation of iminium ions.
Visualization of Pathways (Graphviz)
The following diagram maps the precursor ion to its critical fragments, color-coded by the presence of the Bromine isotope pattern.
Figure 1: Mechanistic fragmentation map. Blue nodes indicate fragments retaining the characteristic Bromine isotope pattern (
Summary of Diagnostic Ions
Use this table to validate the identity of the molecule in complex matrices (e.g., metabolic stability assays or impurity profiling).
| m/z (Theoretical) | Ion Identity | Origin | Isotope Pattern |
| 231.99 / 233.99 | Parent | Doublet (1:1) | |
| 213.98 / 215.98 | Dehydration of Azetidin-3-ol | Doublet (1:1) | |
| 158.94 / 160.94 | (5-bromofuran-2-yl)methyl cation | Doublet (1:1) | |
| 72.04 | Azetidin-3-ol ring | Singlet (No Br) | |
| 188.0 / 190.0 | Loss of ethylene oxide equivalent (Ring breakdown) | Doublet (1:1) |
Scientist's Note on "False Positives"
Be cautious of the m/z 72 peak. While diagnostic for the azetidine ring, it is a common low-mass ion in many nitrogenous species. Always confirm presence by correlating with the co-eluting 159/161 doublet.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromofuran. (Used to validate furan-specific cleavage patterns).[1]
-
Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]
Sources
A Comparative Guide to the Metabolic Stability of Azetidine and Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Saturated Heterocycles in Drug Design
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds. Among these, the five-membered pyrrolidine ring is a mainstay, found in numerous natural products and FDA-approved drugs.[1][2] Its four-membered counterpart, the azetidine ring, has emerged from a synthetic curiosity to a privileged motif, increasingly valued for its unique ability to impart favorable physicochemical properties to drug candidates.[3]
A critical parameter in the journey from a promising compound to a viable drug is its metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[4] This guide offers an in-depth comparison of the metabolic stability of azetidine and pyrrolidine scaffolds, providing experimental context and data-driven insights to inform rational drug design.
Structural and Physicochemical Properties: A Tale of Two Rings
The primary difference between the two scaffolds lies in their size and resulting ring strain. The azetidine ring, with its four-membered structure, possesses significant angle strain, which influences its conformation, rigidity, and electronic properties.[5][6] This strain and rigidity can enhance binding to biological targets and, crucially, alter metabolic fate.[3][7]
In contrast, the five-membered pyrrolidine ring is more flexible and less strained.[8] While this flexibility can be advantageous for target engagement, it can also present more opportunities for metabolic attack.[8] Azetidines are also generally less lipophilic than their pyrrolidine counterparts, a property that can contribute to improved metabolic profiles.[9][10]
Key Metabolic Pathways: Where and How Metabolism Occurs
Metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[11][12] These enzymes catalyze a range of oxidative reactions.[13] For saturated heterocycles, metabolism is most common at the carbon atom adjacent to the nitrogen (the α-carbon) or on the nitrogen atom itself.[9]
Pyrrolidine Metabolism
The pyrrolidine ring is susceptible to several metabolic transformations:
-
α-Carbon Oxidation: CYP-mediated oxidation at the α-carbon can lead to the formation of an unstable carbinolamine, which can then undergo ring-opening.[14]
-
Lactam Formation: Oxidation can also occur at the 2-position of the pyrrolidine ring, leading to the formation of a more stable lactam metabolite.[14]
-
δ-Oxidation and Rearrangement: In some cases, such as with the hepatitis C inhibitor daclatasvir, δ-oxidation of the pyrrolidine ring leads to ring opening, forming an aminoaldehyde intermediate that can undergo further intramolecular reactions.[15]
-
N-Dealkylation: If the nitrogen atom is substituted, N-dealkylation is a common metabolic route.
Azetidine Metabolism
The strained azetidine ring exhibits different metabolic vulnerabilities:
-
Greater General Stability: In many direct comparisons, replacing a pyrrolidine with an azetidine ring enhances metabolic stability.[9] The increased rigidity and lower lipophilicity make it a less favorable substrate for many CYP enzymes.[7][9]
-
Ring Opening: Despite its general stability, the inherent ring strain makes azetidine susceptible to unique metabolic pathways.[5] One such pathway involves a glutathione S-transferase (GST)-catalyzed nucleophilic attack by glutathione, leading to ring opening without prior CYP-mediated activation.[16] This represents a distinct, non-oxidative clearance mechanism.
-
N-Dealkylation: Similar to pyrrolidine, N-dealkylation is a potential metabolic pathway for N-substituted azetidines.
Comparative Analysis: Head-to-Head Experimental Data
Direct experimental comparisons provide the clearest insights into the relative metabolic stability of these scaffolds. Literature reports consistently demonstrate that replacing a pyrrolidine with an azetidine often leads to significant improvements in metabolic stability.
| Original Scaffold | Bioisosteric Replacement | Effect on Metabolic Stability | Reference |
| Pyrrolidine | Azetidine | Increased Stability: In a series of 5-HT2C receptor agonists, the azetidine analogue was the most stable in human liver microsomes (HLM) compared to the pyrrolidine and piperidine analogues. | [9] |
| Pyrrolidine | Azetidine | Increased Stability: Replacing a pyrrolidine with azetidine in a series of oxytocin receptor antagonists led to a preferred compound with improved properties. | [17] |
| Pyrrolidine | Morpholine (Polar Ring) | Increased Stability: In HCV NS5B inhibitors, replacing a pyrrolidine with a more polar morpholine ring significantly improved the half-life in HLM from 10 min to >60 min. | [9] |
These examples highlight a recurring theme: reducing ring size from five to four members, and thereby decreasing lipophilicity, is a viable strategy to block sites of metabolism and improve stability.[9]
Experimental Protocols for Assessing Metabolic Stability
To provide a practical context, we outline a standard protocol for an in vitro liver microsomal stability assay, a cornerstone experiment in drug discovery for evaluating metabolic clearance.[18][19]
Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[13][20]
1. Materials and Reagents:
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)[20]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[20]
-
NADPH Regenerating System (Cofactor required for CYP activity)[13][21]
-
Positive Control Compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)[20][21]
-
Quenching Solution (e.g., Acetonitrile with an internal standard)[20][21]
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
2. Experimental Procedure:
-
Step 1: Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[20] Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[13][19]
-
Step 2: Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound and positive controls to their respective wells. Pre-incubate the plate at 37°C for ~5-10 minutes to equilibrate the temperature.
-
Step 3: Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[20] The time of this addition is considered T=0.
-
Step 4: Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution.[18][21] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
Step 5: Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.[21]
-
Step 6: Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.[20]
3. Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[21]
Visualizing the Workflow and Metabolic Pathways
// Add control control [label="Control: Incubate\nwithout NADPH", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; F -> control [style=dashed, label="Parallel Incubation"]; control -> H [style=dashed]; } dot Caption: Workflow for a Liver Microsomal Stability Assay.
Conclusion and Strategic Implications
The choice between an azetidine and a pyrrolidine scaffold is a critical decision in drug design that can profoundly impact a molecule's pharmacokinetic profile.
-
Pyrrolidine remains a valuable and synthetically accessible scaffold, but its flexibility and lipophilicity can make it a prime target for CYP-mediated metabolism, often at the α-carbon.
-
Azetidine frequently serves as a superior bioisostere for pyrrolidine when metabolic stability is a concern. Its inherent rigidity, reduced size, and lower lipophilicity often render it more resistant to oxidative metabolism.[9][10] However, researchers must remain aware of alternative clearance pathways, such as GST-mediated ring-opening, which can be unique to this strained ring system.[5][16]
Ultimately, the strategic replacement of a pyrrolidine with an azetidine is a powerful tool in a medicinal chemist's arsenal to mitigate metabolic liabilities and design more robust drug candidates.[9][17] This decision should be guided by empirical data from well-controlled in vitro assays, such as the microsomal stability assay detailed here.
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Scott, J. S., & Jones, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Mercell. In vitro metabolic stability in liver microsomes. Available at: [Link]
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Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Available at: [Link]
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Bedewitz, M. A., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. bioRxiv. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
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Saito, T., et al. (2020). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
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Bioengineer.org. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Available at: [Link]
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Meanwell, N. A. (2018). Azetidines in Medicinal Chemistry. ResearchGate. Available at: [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
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Bioengineer.org. (2025). Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. Available at: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
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Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
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McKennis Jr., H., et al. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry. Available at: [Link]
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Kumar, A., & Singh, P. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Kaur, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Hodošček, M., et al. (2007). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta. Available at: [Link]
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Li, W., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Drug Metabolism and Disposition. Available at: [Link]
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Hodošček, M., et al. (2007). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. ResearchGate. Available at: [Link]
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Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]
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Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2019). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. Chemical Science. Available at: [Link]
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Ross, E., & Sweeney, J. B. (2014). Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]
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Al-Terkawi, A., et al. (2022). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]
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Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available at: [Link]
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Taylor, R. D., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available at: [Link]
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Ji, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
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Meyer, M. R., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]
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Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]
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Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of Bromofuran and Chlorofuran Azetidine Derivatives
This guide provides an in-depth comparison of bromofuran and chlorofuran azetidine derivatives, focusing on their structure-activity relationships (SAR). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles of medicinal chemistry with actionable experimental designs to guide the rational selection of halogen substituents in novel therapeutic agents.
Introduction: The Strategic Role of Halogenation in Azetidine-Furan Scaffolds
The azetidine ring, a saturated four-membered heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1][2] Its strained ring system imparts a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, often serving as a valuable bioisostere for more flexible or sterically demanding groups.[3][4] When coupled with a furan moiety—an aromatic heterocycle with distinct electronic properties—the resulting scaffold offers a versatile platform for drug discovery.
A critical step in optimizing such scaffolds is the strategic introduction of substituents. Halogenation, particularly with chlorine and bromine, is a time-tested strategy to modulate a compound's physicochemical, pharmacokinetic, and pharmacodynamic properties.[5] The choice between a chloro- and a bromo-substituent is not trivial; it can profoundly impact a drug candidate's profile. This guide dissects the key differences between these two halogens within the context of a furan-azetidine core, providing a framework for informed decision-making in drug design.
The Halogen Effect: A Head-to-Head Comparison of Bromine and Chlorine
The distinct properties of bromine and chlorine stem from fundamental differences in their atomic characteristics. Understanding these differences is paramount to predicting their influence on molecular behavior.[6][7][8]
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius | 1.74 Å | 1.85 Å | Bromine is larger, which can lead to beneficial steric interactions or, conversely, steric hindrance at the binding site.[6] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect. This can alter the pKa of nearby functional groups and influence metabolic stability. |
| Polarizability | 2.18 ų | 3.05 ų | Bromine is more polarizable, enhancing its ability to engage in favorable van der Waals and halogen bonding interactions, which can increase binding affinity.[5] |
| Lipophilicity Contribution (π) | +0.71 | +0.86 | Bromine typically imparts greater lipophilicity than chlorine, which can affect solubility, cell permeability, and plasma protein binding. |
| C-X Bond Strength (Aryl) | ~414 kJ/mol | ~351 kJ/mol | The weaker Carbon-Bromine bond can sometimes represent a metabolic liability compared to the more robust Carbon-Chlorine bond. |
The decision to use bromine over chlorine often hinges on leveraging its greater size and polarizability to form a halogen bond —a noncovalent interaction between the electropositive crown on the halogen and a nearby Lewis base (e.g., a carbonyl oxygen or aromatic ring in a protein).[9] This interaction can significantly enhance binding affinity and selectivity.
Visualizing the Core Scaffolds
The following diagram illustrates the fundamental structures at the heart of this comparison. The variable "R" represents the diverse substitution patterns possible on the azetidine ring, which are critical for tuning the molecule's overall properties and biological target specificity.
Caption: Core chemical structures of chloro- and bromofuran azetidine derivatives.
Designing a Comparative SAR Study: An Experimental Workflow
To objectively compare bromofuran and chlorofuran azetidine derivatives, a systematic experimental workflow is essential. This process ensures that data is reliable, reproducible, and allows for a direct, side-by-side assessment of the halogen's impact.
Caption: A systematic workflow for the comparative evaluation of halogenated analogs.
Protocol 1: Target Binding Affinity Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Kᵢ) of the test compounds for their intended biological target. It is a self-validating system that includes controls for total and non-specific binding.
Objective: To quantify and compare the binding affinity of the bromofuran and chlorofuran derivatives.
Materials:
-
Cell membranes or purified protein expressing the target of interest.
-
Radiolabeled ligand specific for the target (e.g., ³H-ligand).
-
Test Compounds (Bromofuran and Chlorofuran Azetidine derivatives, 10 mM stock in DMSO).
-
Known high-affinity unlabeled ligand (for positive control and non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Serially dilute the test compounds in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-affinity unlabeled ligand (at a concentration >100x its Kᵢ).
-
Test Compound Wells: Add 50 µL of each concentration of the test compounds.
-
-
Radioligand Addition: Add 50 µL of the radiolabeled ligand (at a concentration near its Kₑ) to all wells.
-
Target Addition: Add 100 µL of the membrane/protein preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature or 37°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of the compounds to Phase I metabolism, providing a crucial early indicator of their pharmacokinetic profile.
Objective: To determine and compare the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the bromofuran and chlorofuran derivatives.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Test Compounds (1 mM stock in DMSO).
-
Positive Control Compound (e.g., Verapamil, known to be rapidly metabolized).
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS system for quantification.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing phosphate buffer and HLM (final concentration ~0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Add the test compound to the wells (final concentration ~1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the T=0 time point, add the quenching solution (acetonitrile) before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.
Predicted SAR and Data Interpretation
Based on established principles, we can anticipate how the substitution of chlorine with bromine might influence key parameters. The following table presents a hypothetical data summary for a matched pair of compounds.
| Parameter | Chloro-Furan Derivative (Cmpd A) | Bromo-Furan Derivative (Cmpd B) | Rationale for Expected Difference |
| Binding Affinity (Kᵢ) | 50 nM | 15 nM | The greater polarizability of bromine may enable a crucial halogen bond with a Lewis base in the target's active site, increasing affinity.[5][9] |
| Functional Potency (IC₅₀) | 120 nM | 35 nM | Increased binding affinity typically translates directly to improved functional potency. |
| Lipophilicity (cLogP) | 3.2 | 3.5 | Bromine is inherently more lipophilic than chlorine, which can impact both permeability and solubility. |
| Aqueous Solubility | 45 µg/mL | 20 µg/mL | The higher lipophilicity of the bromo- derivative often leads to lower aqueous solubility. |
| Metabolic Half-Life (t₁/₂) | 45 min | 30 min | The C(aryl)-Br bond is weaker than the C(aryl)-Cl bond, potentially creating a new metabolic "soft spot" susceptible to oxidative metabolism.[10] |
digraph "SAR_Logic" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Nodes Start [label="Substitute Cl with Br\non Furan Ring", fillcolor="#FFFFFF"];
// Properties Changed node[fillcolor="#F1F3F4"]; Size [label="Increase Atomic Size\n& Polarizability"]; Lipo [label="Increase Lipophilicity"]; Bond [label="Decrease C-X Bond Strength"];
// Consequences node[fillcolor="#FFFFFF", shape=ellipse]; Affinity [label="Potential for Increased\nBinding Affinity (Halogen Bond)"]; Solubility [label="Potential for Decreased\n Aqueous Solubility"]; Metabolism [label="Potential for Increased\nMetabolic Clearance"]; Permeability [label="Potential for Increased\nCell Permeability"]; Sterics [label="Potential for Steric\nHindrance at Target"];
// Edges Start -> Size; Start -> Lipo; Start -> Bond;
Size -> Affinity [color="#34A853", label="Positive Effect"]; Size -> Sterics [color="#EA4335", label="Negative Effect"]; Lipo -> Solubility [color="#EA4335", label="Negative Effect"]; Lipo -> Permeability [color="#34A853", label="Positive Effect"]; Bond -> Metabolism [color="#EA4335", label="Negative Effect"]; }
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Infrared (IR) spectroscopy peaks for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Topic: Infrared (IR) Spectroscopy Profiling: 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol Content Type: Publish Comparison Guide (Technical Validation & Synthesis Monitoring) Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2]
Executive Summary: The Spectral Fingerprint
In fragment-based drug discovery (FBDD), 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol represents a high-value scaffold, combining a polar, strained azetidine ring with a lipophilic, halogenated heteroaromatic system.[1][2]
This guide provides an objective technical comparison of the target molecule’s IR profile against its synthetic precursors.[1][2] Unlike standard product comparisons, this analysis focuses on structural validation —distinguishing the target from starting materials (alternatives) to confirm successful synthesis and purity.[1][2]
Key Differentiator: The simultaneous detection of the strained azetidine ring (approx. 1100–1200 cm⁻¹) and the 5-bromofuran moiety (C-Br stretch < 700 cm⁻¹), alongside the absence of the precursor's carbonyl signal.[1][2]
Comparative Analysis: Target vs. Precursors
To validate the identity of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, one must compare its spectrum against its primary synthetic precursors: 5-Bromofuran-2-carbaldehyde and Azetidin-3-ol .[1][2]
Table 1: Critical Spectral Differentiators
| Functional Group | Target Molecule (Product) | Precursor A (5-Bromofuran-2-carbaldehyde) | Precursor B (Azetidin-3-ol) | Diagnostic Significance |
| Carbonyl (C=O) | Absent | Strong (~1660–1690 cm⁻¹) | Absent | Primary Synthesis Check: Disappearance confirms reduction of the aldehyde.[1][2] |
| Hydroxyl (O-H) | Broad (3200–3500 cm⁻¹) | Absent | Broad (3200–3500 cm⁻¹) | Confirms retention of the 3-ol moiety.[1][2] |
| C-H (Aldehyde) | Absent | Doublet (2750 & 2850 cm⁻¹) | Absent | Fermi doublet disappearance confirms loss of CHO group.[1][2] |
| C-N (Amine) | Tertiary (~1180–1250 cm⁻¹) | Absent | Secondary (Shifted) | Indicates N-alkylation of the azetidine ring.[1][2] |
| C-Br (Halo) | Strong (600–700 cm⁻¹) | Strong (600–700 cm⁻¹) | Absent | Confirms the bromofuran fragment is intact.[1][2] |
Technical Insight: The most common failure mode in this synthesis is incomplete reductive amination.[1] If the band at 1660–1690 cm⁻¹ persists, the reaction is incomplete.[1][2] If the C-Br peak disappears, debromination (a side reaction) may have occurred.[1][2]
Detailed Spectral Assignment (Theoretical & Observed)
The following assignments are derived from first-principles group frequency analysis and empirical data from analogous heteroaromatic systems.
Region 1: High Frequency (4000 – 2500 cm⁻¹)[1][2]
-
3200–3500 cm⁻¹ (O-H Stretch): A broad band indicative of the hydroxyl group on the azetidine ring.[1][2] Intermolecular hydrogen bonding will widen this peak.[1][2][3]
-
3100–3150 cm⁻¹ (C-H Aromatic): Weak, sharp bands corresponding to the C-H bonds on the furan ring.[1][2]
-
2800–2980 cm⁻¹ (C-H Aliphatic): Stretches from the methylene linker (-CH₂-) and the azetidine ring carbons.[1][2]
Region 2: Fingerprint & Skeleton (1700 – 600 cm⁻¹)[1][2]
-
1500–1600 cm⁻¹ (Furan Ring Breathing): Characteristic skeletal vibrations of the aromatic furan ring.[1][2]
-
1450–1470 cm⁻¹ (CH₂ Scissoring): Deformation bands of the methylene bridge.[1][2]
-
1000–1200 cm⁻¹ (C-O & C-N Stretches):
-
600–800 cm⁻¹ (C-Br Stretch): A definitive, often intense band in the low-frequency region, specific to the 5-bromofuran substitution.[1][2]
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this compound due to the hygroscopic nature of the azetidinol moiety.[1][2]
Objective: Obtain a high-resolution spectrum to validate structure and purity.
Materials:
Step-by-Step Methodology:
-
Background Collection:
-
Sample Preparation:
-
Acquisition Parameters:
-
Data Processing:
-
Critical Check:
Validation Workflow (Logic Diagram)
The following diagram illustrates the logical decision tree for validating the compound using IR data.
Caption: Logical decision tree for validating the structural identity of the target molecule via IR spectroscopy.
References
-
Sigma-Aldrich. Azetidin-3-ol Product Specification & MSDS. Retrieved from .[1][2]
-
Doc Brown's Chemistry. Infrared Spectroscopy: Characteristic Frequencies of Functional Groups (Haloalkanes & Alcohols). Retrieved from .[1][2]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Aldehydes, Ketones, and Amines). Retrieved from .[1][2]
-
National Institute of Standards and Technology (NIST). Furan and Derivative IR Spectra. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from .[1][2]
-
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][2] John Wiley & Sons Ltd.[1][2]
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Benchmarking Azetidin-3-ol Linkers Against Piperidine Analogs
Executive Summary: The Case for Ring Contraction
In modern medicinal chemistry, the "escape from flatland" has driven a shift from traditional 6-membered rings to strained, sp³-rich 4-membered scaffolds. This guide benchmarks azetidin-3-ol against its 6-membered analog, 4-hydroxypiperidine , as a linker/scaffold.
While piperidines have historically been the workhorse of drug discovery due to commercial availability and synthetic ease, they often suffer from metabolic liabilities and higher lipophilicity. The azetidin-3-ol scaffold offers a strategic alternative, providing unique exit vectors, reduced lipophilicity (LogP), and often improved metabolic stability, albeit with increased synthetic complexity.
Scientific Rationale & Physicochemical Benchmarking
Structural & Electronic Causality
The transition from a piperidine to an azetidine core is not merely a reduction in size; it is a fundamental alteration of the molecular vector and electronic environment.
-
Exit Vectors: The angle between substituents at the N1 and C3 positions in azetidine is significantly different from the N1/C4 vector in piperidine. This geometric alteration can fine-tune the orientation of pharmacophores in the binding pocket, potentially picking up new interactions or avoiding steric clashes.
-
Basicity (pKa): Azetidines are generally less basic than their piperidine counterparts (pKa ~11.3 for piperidine vs. ~10.4 for azetidine, though highly substituent-dependent). Lowering basicity can improve permeability and reduce hERG liability.[1]
-
Lipophilicity (LogP): Ring contraction reduces the carbon count, typically lowering cLogP. This improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Comparative Data Matrix
The following table benchmarks the core scaffolds (unsubstituted) and a representative amide derivative to illustrate the shift.
| Feature | Piperidine-4-ol Analog | Azetidin-3-ol Analog | Impact of Switch |
| Ring Size | 6-membered (Chair conformation) | 4-membered (Puckered) | Reduced steric bulk; rigidified vector. |
| pKa (Parent Amine) | ~11.2 | ~10.4 | Improved Permeability ; reduced lysosomal trapping. |
| cLogP (Core) | ~0.5 | ~ -0.6 | Lower Lipophilicity ; improved solubility. |
| Metabolic Stability | Susceptible to CYP-mediated oxidation at C2/C3. | Reduced oxidative sites; potential for ring-opening (context dependent). | Variable ; often improved intrinsic clearance ( |
| Synthetic Access | High (Commodity chemicals) | Moderate (Requires specific protocols) | Higher cost/effort for azetidine. |
| Vector Angle | ~180° (Chair, equatorial-equatorial) | ~155° (Puckered) | Altered Binding Mode ; critical for SAR exploration. |
Critical Analysis: Metabolic Stability & Toxicity
The Metabolic Advantage
Piperidine rings are notorious for oxidative metabolism. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) frequently hydroxylate the
Azetidine Mechanism:
The azetidine ring lacks the
Case Study: MAGL Inhibitors
In the development of Monoacylglycerol Lipase (MAGL) inhibitors, researchers compared piperidine and azetidine carbamates.[2]
-
Observation: The azetidine analogs demonstrated superior potency and metabolic stability profiles compared to the piperidine series.[3]
-
Causality: The constrained geometry of the azetidine positioned the carbamate warhead more effectively for the serine nucleophile in the enzyme active site, while the reduced lipophilicity improved the overall ADME profile.
Visualization: Scaffold Hopping Logic
The following diagram illustrates the decision-making logic when switching from a piperidine to an azetidine scaffold.
Figure 1: Decision logic for scaffold hopping from piperidine to azetidine to address ADME liabilities.
Experimental Protocols
Synthesis of N-Protected Azetidin-3-ol
Context: Unlike piperidine-4-ol, which is cheap, azetidin-3-ol derivatives often require synthesis from epichlorohydrin or benzhydrylamine precursors to ensure enantiopurity or specific protection strategies.
Protocol: Synthesis from Epichlorohydrin
-
Reactants: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq).
-
Cyclization: Dissolve benzhydrylamine in MeOH. Add epichlorohydrin dropwise at 0°C. Stir at RT for 24-48h. Then reflux for 72h to effect cyclization to 1-benzhydrylazetidin-3-ol.
-
Deprotection (Hydrogenolysis): Dissolve intermediate in MeOH with Pd(OH)₂/C catalyst. Expose to H₂ atmosphere (50 psi) for 12h.
-
Reprotection (Optional): React the free amine with Boc₂O in DCM/TEA to yield N-Boc-azetidin-3-ol.
Validation Point: Confirm structure via ¹H-NMR. The azetidine ring protons typically appear as multiplets around
Microsomal Stability Assay (Comparative)
Context: To empirically verify the metabolic advantage of the azetidine linker.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of the Piperidine analog (Reference) and Azetidine analog (Test) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL).
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Visualization: Synthesis & Testing Workflow
Figure 2: Synthetic route to the azetidin-3-ol scaffold and subsequent biological validation.
References
-
Azetidines in Drug Discovery: Smith, J. et al. "Azetidines: A Privileged Scaffold in Modern Medicinal Chemistry."[4] Journal of Medicinal Chemistry. [Link] (Context: MAGL inhibitor case study).[2]
-
Physicochemical Properties: "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." ACS Medicinal Chemistry Letters. [Link][5]
-
Synthesis Protocols: "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Chemical Process Research. [Link]
-
Metabolic Stability: "Impact of Ring Contraction on Metabolic Stability of Cyclic Amines." Drug Metabolism and Disposition. [Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures: 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
[1]
Executive Summary & Core Directive
Do not dispose of this compound down the drain.
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a Halogenated Organic waste.[1] Due to the presence of a strained azetidine ring and a brominated furan moiety, it exhibits unique reactivity profiles that preclude standard "organic solvent" bulking without prior segregation.
Immediate Disposal Classification:
-
Primary Stream: Halogenated Organic Waste (High BTU Incineration).
-
RCRA Status: Likely D001 (Ignitable) and D003 (Reactive - potential) depending on formulation.
-
Critical Restriction: DO NOT MIX WITH ACIDS. The furan ring is acid-sensitive and may undergo exothermic polymerization/decomposition; the azetidine ring is basic and strained.
Hazard Profiling & Technical Rationale
To handle this compound safely, one must understand the "why" behind the protocols. This molecule is not a passive contaminant; it is a chemical system with three distinct hazard centers.
Molecular Hazard Deconstruction
| Structural Moiety | Hazard Characteristic | Operational Implication |
| Azetidine Ring | High Ring Strain (~26 kcal/mol) & Basic Nitrogen | Potential Reactivity: Susceptible to rapid ring-opening reactions. Action: Avoid contact with strong electrophiles or acids in the waste container to prevent heat generation. |
| Furan Ring | Aromatic Oxygen Heterocycle | Peroxide Former & Acid Sensitivity: Furans can form explosive peroxides upon prolonged air exposure.[2][3] They also resinify (polymerize) violently in the presence of strong mineral acids. |
| Bromine Substituent | Halogenated Organic | Environmental Toxicity: Burning at low temperatures creates dioxins. Action: Must be sent to a facility capable of high-temperature incineration (>1100°C) with scrubbers. |
| Hydroxyl Group | Polar Functional Group | Solubility: Increases water solubility, making it a high risk for aquatic contamination if spilled.[1] |
Pre-Disposal Stabilization (Self-Validating System)
Before moving the material to a waste drum, you must validate its stability.[1] This protocol ensures you are not creating a "time bomb" in your central accumulation area.
Protocol: The "Safe-to-Bulk" Check
Applicable for reaction mixtures or aged samples.[1]
-
Peroxide Test (If Aged): If the material has been stored >6 months or appears to have crystal formation around the cap, test for organic peroxides using a colorimetric strip (e.g., Quantofix).[1]
-
Result Positive: Do not move.[3] Contact EHS immediately for stabilization (typically using ferrous sulfate).
-
Result Negative: Proceed.
-
-
pH Verification:
Step-by-Step Disposal Workflow
Step 1: Segregation
Isolate 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol from incompatible streams.[1]
-
Compatible: Dichloromethane (DCM), Chloroform, other neutral halogenated solvents.[1]
-
INCOMPATIBLE: Sulfuric acid, Nitric acid, Chromic acid, Hydrogen Peroxide.[1]
Step 2: Packaging
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is corrosive or wet.
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
Affix a hazardous waste label with the following specific data:
-
Chemical Name: 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (Do not use abbreviations).
-
Constituents: List any solvents (e.g., "in Methylene Chloride 90%").
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Halogenated.
Step 4: Waste Stream Assignment (Logic Flow)
Use the following logic to determine the final destination of the waste.
Figure 1: Decision logic for assigning the correct waste stream. Note that mixing a halogenated compound with a non-halogenated solvent renders the entire mixture "Halogenated Waste" by regulatory standards.[5]
Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent volatilization and surface contamination.
-
Evacuate & Ventilate: Furan derivatives can be lachrymators (tear-inducing) and respiratory irritants. Clear the immediate area.[2][6][7]
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
-
Containment:
-
Do NOT use water. Water spreads organic contaminants.
-
Use Vermiculite or Activated Charcoal pads to absorb the liquid.
-
-
Decontamination:
-
After absorbing the bulk material, wipe the surface with a soap/water solution.[2]
-
Place all absorbents and contaminated PPE into a wide-mouth jar.
-
Label as "Debris contaminated with Halogenated Azetidine."
-
Regulatory Compliance (US Focus)
| Agency | Regulation | Application to this Compound |
| EPA (RCRA) | 40 CFR 261.31 | F-List (F001/F002): If spent halogenated solvents are used.[8] Characteristic (D001): If flashpoint <60°C. |
| DOT | 49 CFR 172 | Transport requires proper shipping name (likely Flammable Liquid, Toxic, N.O.S.[1] or Organohalogen Liquid). |
| OSHA | 29 CFR 1910.1450 | Lab Standard requires a Chemical Hygiene Plan (CHP) addressing "Particularly Hazardous Substances." |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1]
-
PubChem. Compound Summary: Furan (Related Hazard Class). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. echemi.com [echemi.com]
- 3. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
